trans-4-Propylcyclohexanecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUKEGGHOLBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959210 | |
| Record name | 4-Propylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-27-9, 70928-91-5, 67589-82-6 | |
| Record name | Polychloronapthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid
CAS Number: 38289-27-9
This technical guide provides a comprehensive overview of trans-4-Propylcyclohexanecarboxylic Acid, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 38289-27-9 | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Melting Point | 97 - 100 °C | |
| Appearance | White Crystalline Solid | |
| Purity | >98.0% (GC) |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a two-step process involving the hydrogenation of 4-propylbenzoic acid followed by the isomerization of the resulting cis/trans mixture to favor the trans isomer. The following protocol is adapted from a general method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.
Step 1: Hydrogenation of 4-Propylbenzoic Acid
-
In a high-pressure reactor, prepare a 10% solution of 4-propylbenzoic acid in aqueous sodium hydroxide (NaOH).
-
Add a heterogeneous ruthenium-nickel (Ru-Ni/C) catalyst to the solution. The catalyst loading should be determined based on the substrate amount, typically around 5-10% by weight.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 3.0–4.0 MPa.
-
Heat the reaction mixture to 140–150 °C while stirring.
-
Maintain these conditions for approximately 1 hour. During this time, the aromatic ring of 4-propylbenzoic acid is hydrogenated to form a mixture of cis- and this compound. The typical ratio of trans to cis isomers is approximately 2:3.
Step 2: Isomerization to the Trans Isomer
-
After the hydrogenation is complete, carefully remove the catalyst by filtration.
-
Increase the temperature of the reaction mixture to 260–280 °C and maintain the pressure at 3.0–4.0 MPa for an additional 2 hours. This step promotes the isomerization of the cis isomer to the more thermodynamically stable trans isomer.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid (HCl) until the pH reaches 2.
-
The product, enriched in the trans-isomer (typically around 75%), will precipitate out of the solution.
-
Collect the precipitate by filtration and dry it.
-
For further purification and to obtain the pure trans-isomer, recrystallize the product from hexane at 10 °C. The mother liquor containing the remaining cis/trans mixture can be subjected to another round of isomerization to improve the overall yield.
Experimental Workflow
The synthesis of this compound can be visualized as a two-stage process. The following diagram illustrates the key steps from the starting material to the final purified product.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
While this compound itself is not known to be a therapeutic agent, the trans-4-alkylcyclohexanecarboxylic acid motif is a valuable building block in the synthesis of more complex, biologically active molecules. This structural unit is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and conformational rigidity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.
For instance, derivatives of trans-4-substituted cyclohexanecarboxylic acids have been investigated as very late antigen-4 (VLA-4) antagonists, which have potential applications in treating inflammatory diseases. In these complex molecules, the cyclohexanecarboxylic acid moiety serves as a scaffold to which other pharmacophoric groups are attached.
It is important to note that there is no readily available scientific literature describing a direct involvement of this compound in specific biological signaling pathways. Its role is primarily that of a synthetic intermediate in the development of new chemical entities. The biological activity of the resulting compounds is attributed to the overall molecular structure rather than this specific fragment alone.
Technical Guide: trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Propylcyclohexanecarboxylic acid is a saturated carboxylic acid derivative of cyclohexane. Its molecular structure, characterized by a propyl group and a carboxylic acid functional group in a trans configuration on a cyclohexane ring, imparts specific physicochemical properties that are of interest in various fields of chemical research and development, including materials science and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, and a general analytical workflow for its characterization.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| CAS Number | 38289-27-9 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 93-98 °C | |
| Boiling Point | 270.3 ± 8.0 °C (Predicted) | [1] |
| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in methanol | [1] |
| pKa | 4.92 ± 0.10 (Predicted) | |
| InChI Key | QCNUKEGGHOLBES-UHFFFAOYSA-N |
Experimental Protocols
A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its aromatic precursor, 4-propylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.
Synthesis of this compound via Catalytic Hydrogenation
Objective: To synthesize this compound by the catalytic hydrogenation of 4-propylbenzoic acid.
Materials:
-
4-Propylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C) or 5% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., water, 1,4-dioxane, or a mixture)
-
Hydrogen gas (H₂)
-
Sodium hydroxide (NaOH) (for aqueous reactions)
-
Hydrochloric acid (HCl) (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: A high-pressure autoclave reactor is charged with 4-propylbenzoic acid and the chosen solvent. For aqueous reactions, the acid is dissolved in a sodium hydroxide solution.
-
Catalyst Addition: The 5% Ru/C or Pd/C catalyst is carefully added to the reactor. The catalyst loading is typically between 5-10% by weight relative to the substrate.
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 100-150 °C). The reaction mixture is stirred vigorously to ensure good mixing and contact between the reactants, catalyst, and hydrogen.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.
-
Product Isolation (for aqueous reaction): The filtrate is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.
-
Extraction: The aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate.
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.
Analytical Workflow
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis
Sample Preparation:
-
A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be necessary to improve chromatographic performance. This can be achieved by reacting the acid with a methylating agent.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for separating organic acids or their esters.
-
Oven Temperature Program: A temperature gradient is used to separate components based on their boiling points.
-
Injector: Split/splitless injector at a high temperature to ensure volatilization.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with library data for identification.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
Analysis:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for product characterization.
References
In-Depth Technical Guide to the Physical Properties of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trans-4-Propylcyclohexanecarboxylic Acid (CAS No: 38289-27-9), a key intermediate in various chemical syntheses. This document consolidates available data, outlines detailed experimental protocols for property determination, and presents logical workflows to support research and development activities.
Core Physical and Chemical Properties
This compound is a saturated monocarboxylic acid characterized by a propyl group and a carboxylic acid functional group attached to a cyclohexane ring in a trans configuration. Its physical state under standard conditions is a white crystalline solid.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that while some data is experimentally verified, other values are based on computational predictions and should be treated as estimates.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 38289-27-9 | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 97 - 100 °C | [1] |
| Boiling Point | 270.3 ± 8.0 °C | Predicted[1] |
| Density | 0.985 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 4.92 ± 0.10 | Predicted[1] |
| Flash Point | 129.5 °C | [1] |
| Vapor Pressure | 0.00195 mmHg at 25°C | [1] |
| Refractive Index | 1.464 | [1] |
| Solubility | Soluble in methanol; low solubility in water. | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the propyl group, the cyclohexane ring, and the carboxylic acid. The carboxylic acid proton is anticipated to be a broad singlet in the downfield region (typically 10-12 ppm). The protons on the cyclohexane ring will exhibit complex splitting patterns in the aliphatic region (generally 1-3 ppm). The propyl group protons will show characteristic multiplets: a triplet for the terminal methyl group and multiplets for the two methylene groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (around 170-180 ppm). The carbons of the cyclohexane ring and the propyl group will resonate in the upfield aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups. For this compound, the following characteristic absorption bands are anticipated:
-
A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-H stretching bands from the aliphatic propyl and cyclohexyl groups, typically in the 2850-3000 cm⁻¹ region.
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to estimate the approximate melting point.
-
A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from approximately 10-15 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).
-
Titration Setup: A calibrated pH meter with a glass electrode is immersed in the solution, which is continuously stirred.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis:
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is identified as the point of maximum slope on the curve.
-
The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is determined.
-
The pKa is equal to the pH at the half-equivalence point.
-
Solubility Determination
Objective: To quantitatively determine the solubility of the compound in various organic solvents.
Methodology:
-
Equilibrium Method:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is carefully evaporated to dryness.
-
-
Quantification: The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/100 mL or mol/L.
Visualizations
The following diagrams illustrate the logical relationships and workflows pertinent to the characterization of this compound.
Caption: Logical relationship between molecular structure and physical properties.
References
An In-depth Technical Guide on the Solubility of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Propylcyclohexanecarboxylic Acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, qualitative solubility information, and a logical workflow for such experimental procedures.
Introduction
This compound is a chemical compound with applications in various fields, including the synthesis of liquid crystals and pharmaceutical intermediates. Understanding its solubility in different solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to equip researchers with the necessary information to assess its solubility for their specific needs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | White to Almost white Crystal - Powder | |
| Melting Point | 98 °C |
Solubility Data
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents or aqueous solutions. Safety Data Sheets (SDS) provide some qualitative information.
Qualitative Solubility:
-
Methanol: Soluble[1]
-
Water: Expected to have low solubility based on the nonpolar propyl group and cyclohexane ring, a common characteristic for similar carboxylic acids.
The lack of quantitative data underscores the necessity for experimental determination of solubility for specific applications. The following sections provide detailed protocols for conducting such measurements.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid compound like this compound are the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.
4.1. Gravimetric Method
This method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.
4.1.1. Materials and Equipment
-
This compound
-
Selected solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to a few days. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points until it becomes constant.[2]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed container. The filter should be compatible with the solvent and have a pore size small enough to retain the undissolved solid (e.g., 0.45 µm).
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.[3]
-
Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
4.1.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent):
-
Mass of solute = (Mass of container with dried solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container with solution) - (Mass of container with dried solute)
-
Solubility = (Mass of solute / Mass of solvent) * 100
-
4.2. High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds that are sparingly soluble or when only small amounts of material are available.
4.2.1. Materials and Equipment
-
HPLC system with a suitable detector (e.g., UV-Vis detector)
-
Analytical column appropriate for the analysis of carboxylic acids (e.g., C18 column)
-
This compound (as a standard and for solubility determination)
-
Selected solvent(s)
-
Mobile phase for HPLC
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
4.2.2. Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble).
-
Inject these standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the Gravimetric Method (Section 4.1.2, step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a sample of the supernatant and filter it as described in the Gravimetric Method (Section 4.1.2, step 2).
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system under the same conditions used for the standard solutions.
-
Record the peak area corresponding to this compound.
-
4.2.3. Calculation of Solubility
-
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility is the concentration of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
In-Depth Technical Guide: Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of a key physicochemical property of trans-4-Propylcyclohexanecarboxylic Acid: its melting point. Accurate determination of the melting point is fundamental for substance identification, purity assessment, and is a critical parameter in the drug development process.
Quantitative Data Summary
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for this compound is presented below.
| Physicochemical Property | Value |
| Melting Point | 97 - 100 °C / 206.6 - 212 °F[1] |
| 98°C[2] | |
| 93°C[3] |
Note: Variations in reported melting points can arise from differences in experimental conditions and sample purity.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a standard procedure in organic chemistry to identify and assess the purity of a compound.[4] Impurities tend to lower and broaden the melting point range.[5]
Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (if the sample is not a fine powder)[4]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat distribution.[4]
-
If necessary, gently crush the crystalline solid using a mortar and pestle.[4]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample firmly to a height of 1-2 cm.[6]
-
-
Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Begin heating the sample. An initial rapid heating can be used to determine an approximate melting point.[5]
-
Allow the apparatus to cool and then begin a new measurement with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[7]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature (t1) at which the first drop of liquid appears.[6]
-
Record the temperature (t2) at which the last solid crystal melts.[6]
-
The melting point is reported as the range between t1 and t2.
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]
Logical Workflow for Melting Point Determination
The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
Technical Guide: Physicochemical Properties of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point of trans-4-Propylcyclohexanecarboxylic Acid, a key intermediate in various chemical syntheses. This document outlines the available data, presents a general experimental protocol for its determination, and includes a logical workflow for the analytical process.
Physicochemical Data
The following table summarizes the known quantitative data for this compound. It is important to note that the currently available boiling point is a predicted value.
| Property | Value | Source |
| Boiling Point | 270.3 ± 8.0 °C (Predicted) | ChemBK[1] |
| Melting Point | 97 - 100 °C | Fisher Scientific[2] |
| Molecular Weight | 170.25 g/mol | PubChem[3] |
| Density | 0.985 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
| Flash Point | 129.5°C | ChemBK[1] |
A Safety Data Sheet from Fisher Scientific indicates that the boiling point information is not available from their experimental data[2]. Another source reports a boiling point of 263.8°C at 760 mmHg for the similar compound, trans-4-Isopropylcyclohexane Carboxylic Acid[4].
Experimental Protocol: Boiling Point Determination
Due to the high boiling point and the solid nature of this compound at room temperature, a standard method for determining the boiling point would involve distillation under reduced pressure. This approach prevents potential decomposition of the compound at its atmospheric boiling point.
Objective: To experimentally determine the boiling point of this compound.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Thermometer or thermocouple
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Cold trap
Procedure:
-
Sample Preparation: A small sample of purified this compound is placed into the round-bottom flask.
-
Apparatus Setup: The short-path distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to a stable, known value as measured by the manometer.
-
Heating: The sample is heated gently and stirred continuously.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded. This temperature is the boiling point at the recorded pressure.
-
Pressure Correction: The observed boiling point is then corrected to standard atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.
Logical Workflow for Boiling Point Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a solid organic compound like this compound.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. (1s,4r)-4-Propylcyclohexane-1-carboxylic acid | C10H18O2 | CID 1490324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Spectroscopic Profile of trans-4-Propylcyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Propylcyclohexanecarboxylic acid is a saturated carboxylic acid with a propyl-substituted cyclohexane ring. Its structural features are of interest in various fields, including medicinal chemistry and materials science, where the rigid, non-aromatic core can influence molecular packing, solubility, and biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, broad | 1H | -COOH |
| ~2.2 - 2.4 | Multiplet | 1H | H-1 (methine) |
| ~1.9 - 2.1 | Multiplet | 2H | H-2e, H-6e (axial) |
| ~1.8 - 1.9 | Multiplet | 1H | H-4 (methine) |
| ~1.4 - 1.6 | Multiplet | 2H | H-3e, H-5e (axial) |
| ~1.2 - 1.4 | Multiplet | 2H | -CH₂- (propyl) |
| ~1.0 - 1.2 | Multiplet | 2H | H-2a, H-6a (equatorial) |
| ~0.9 | Triplet | 3H | -CH₃ (propyl) |
| ~0.8 - 1.0 | Multiplet | 2H | H-3a, H-5a (equatorial) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~182 | -COOH |
| ~43 | C-1 |
| ~37 | C-4 |
| ~34 | -CH₂- (propyl, alpha to ring) |
| ~30 | C-2, C-6 |
| ~29 | C-3, C-5 |
| ~20 | -CH₂- (propyl, beta to ring) |
| ~14 | -CH₃ (propyl) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 2925, 2855 | Strong | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1450 | Medium | C-H bend (CH₂) |
| 1290 | Medium | C-O stretch |
| 940 | Medium, Broad | O-H bend (out-of-plane) |
MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 170 | Moderate | [M]⁺ (Molecular Ion) |
| 153 | Low | [M - OH]⁺ |
| 127 | Moderate | [M - C₃H₇]⁺ |
| 125 | High | [M - COOH]⁺ |
| 81 | High | [C₆H₉]⁺ (Cyclohexenyl fragment) |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended to serve as a standard for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Employ a relaxation delay of 5 seconds to ensure full relaxation of the carboxylic acid proton.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Acquire data over a mass-to-charge (m/z) range of 40-200 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of trans-4-Propylcyclohexanecarboxylic Acid. The information is curated for researchers, scientists, and professionals in the field of drug development and materials science.
Core Concepts: Structure and Properties
This compound is a saturated carboxylic acid with a propyl group and a carboxyl group in a trans configuration on a cyclohexane ring. This specific stereochemistry influences its physical and chemical properties, making it a valuable intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds.
Chemical Structure:
The structure consists of a cyclohexane ring where the propyl group (-CH₂CH₂CH₃) at position 4 and the carboxylic acid group (-COOH) at position 1 are on opposite sides of the ring's plane.
Molecular Formula: C₁₀H₁₈O₂
Molecular Weight: 170.25 g/mol
CAS Number: 38289-27-9[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Melting Point | 93 °C |
| Boiling Point | 270.3 °C (Predicted) |
| pKa | No data available |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The primary route for the synthesis of this compound is through the catalytic hydrogenation of p-propylbenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Subsequent isomerization can be employed to increase the proportion of the desired trans isomer.
Below is a generalized experimental protocol based on the synthesis of similar trans-4-alkylcyclohexanecarboxylic acids.
Experimental Protocol: Catalytic Hydrogenation and Isomerization
Materials:
-
p-Propylbenzoic acid
-
Ruthenium-Nickel on Carbon (Ru-Ni/C) catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hexane
-
Autoclave with a high-speed mixer
-
Standard laboratory glassware
Procedure:
-
Hydrogenation:
-
A solution of p-propylbenzoic acid in aqueous sodium hydroxide is prepared.
-
The Ru-Ni/C catalyst is added to the solution.
-
The mixture is transferred to an autoclave.
-
The autoclave is pressurized with hydrogen gas and heated. The reaction is typically stirred for several hours.
-
After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.
-
-
Isomerization:
-
The resulting solution, containing a mixture of cis- and this compound, is heated to a higher temperature under pressure to induce isomerization of the cis isomer to the more stable trans isomer.
-
-
Purification:
-
The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The crude product is collected by filtration, washed, and dried.
-
Further purification to isolate the pure trans isomer is achieved by recrystallization from a suitable solvent, such as hexane.
-
Data Presentation: Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | ∙ Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (> 10 ppm). ∙ Cyclohexane Protons: A series of complex multiplets in the range of 1.0-2.5 ppm. The proton on the carbon bearing the carboxyl group (methine proton) will be the most downfield in this region. ∙ Propyl Group Protons: A triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.3 ppm), and a triplet for the methylene group attached to the cyclohexane ring (~1.2 ppm). |
| ¹³C NMR | ∙ Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm. ∙ Cyclohexane Carbons: Signals in the aliphatic region (20-50 ppm). The carbon attached to the carboxyl group will be the most downfield. ∙ Propyl Group Carbons: Three distinct signals in the aliphatic region (~14 ppm for -CH₃, ~23 ppm for the central -CH₂-, and ~37 ppm for the -CH₂- attached to the ring). |
| IR Spectroscopy | ∙ O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹. ∙ C=O Stretch (Carbonyl): A strong, sharp absorption around 1700 cm⁻¹. ∙ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry | ∙ Molecular Ion Peak (M⁺): Expected at m/z = 170. ∙ Key Fragmentation Peaks: Loss of the propyl group (M-43), loss of the carboxylic acid group (M-45), and other characteristic fragmentations of the cyclohexane ring. |
Workflow and Logical Relationships
The synthesis of this compound involves a clear and logical workflow, from the starting aromatic precursor to the final purified product. This process can be visualized as a sequential flow of chemical transformations and purification steps.
Caption: Synthesis Workflow for this compound.
Conclusion
This compound is a key synthetic intermediate with well-defined structural and physicochemical properties. Its synthesis, primarily through the catalytic hydrogenation of p-propylbenzoic acid followed by isomerization, is a robust and established method. While detailed experimental spectroscopic data for this specific molecule is not widely published, its characterization can be reliably predicted based on analogous compounds. This guide provides a foundational understanding for researchers and professionals working with this and related chemical entities.
References
An In-depth Technical Guide to the Synthesis of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for trans-4-propylcyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical and materials science. The synthesis primarily involves the catalytic hydrogenation of 4-propylbenzoic acid, followed by an optional isomerization step to enrich the desired trans isomer. This document details the experimental protocols, presents quantitative data from analogous syntheses, and visualizes the reaction workflow.
Core Synthesis Pathway
The most prevalent and industrially viable method for the synthesis of 4-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid. This approach offers high conversion rates and is adaptable to various scales. The initial hydrogenation of 4-propylbenzoic acid typically yields a mixture of cis and trans isomers. Subsequent isomerization is often necessary to obtain the thermodynamically more stable trans isomer in high purity.
Experimental Protocols
Step 1: Catalytic Hydrogenation of 4-Propylbenzoic Acid
This procedure is adapted from established methods for the hydrogenation of similar 4-substituted benzoic acids.[1][2][3][4]
Objective: To reduce the aromatic ring of 4-propylbenzoic acid to form a mixture of cis- and this compound.
Materials:
-
4-Propylbenzoic Acid
-
Ruthenium on Carbon (5% Ru/C) or Rhodium on Carbon (5% Rh/C) catalyst
-
Solvent: 1,4-dioxane/water mixture (1:1 v/v) or acetic acid[3][5]
-
Hydrogen Gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, a solution of 4-propylbenzoic acid in the chosen solvent is prepared.
-
The catalyst (e.g., 5% Ru/C) is added to the solution. The catalyst loading is typically between 5-25% by weight of the starting material.[1]
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 15 bar).[1]
-
The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously for a set duration (e.g., 20 hours).[1]
-
Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a bed of celite.
-
The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and this compound.
Step 2: Isomerization of cis/trans Mixture to this compound
This protocol is based on isomerization methods reported for analogous 4-substituted cyclohexanecarboxylic acids.[2]
Objective: To convert the cis-isomer in the mixture to the more stable trans-isomer.
Materials:
-
cis/trans-4-Propylcyclohexanecarboxylic acid mixture
-
Potassium Hydroxide (KOH)
-
Solvent (e.g., an appropriate organic solvent)
Procedure:
-
The crude mixture of cis and trans isomers is dissolved in a suitable organic solvent.
-
Potassium hydroxide is added to the solution.
-
The mixture is heated under reflux for a specified period to facilitate epimerization.
-
The reaction is monitored to determine the optimal cis-to-trans conversion.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent to yield highly pure this compound.
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of analogous 4-substituted benzoic acids. This data provides a valuable reference for optimizing the synthesis of this compound.
Table 1: Catalytic Hydrogenation of 4-Substituted Benzoic Acids
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | cis:trans Ratio | Reference |
| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 1:4.6 | [1] |
| p-Isopropylbenzoic Acid | Platinum Oxide | Acetic Acid | Ambient | Not specified | Not specified | 3:1 | [2] |
| Benzoic Acid | 5% Ru/C | 1,4-dioxane/water (1:1) | 220 | 68.9 | Not specified | Not specified | [3] |
| Benzoic Acid | Rh/C | Supercritical CO2 | 80 | 100 (CO2), 40 (H2) | Not specified | Not specified | [4] |
Table 2: Isomerization of 4-Substituted Cyclohexanecarboxylic Acids
| Starting Material (Isomer Ratio) | Base | Solvent | Outcome | Reference |
| cis:trans (3:1) 4-Isopropylcyclohexanecarboxylic acid methyl ester | Sodium Hydride | Not specified | trans:cis (6:1) methyl ester | [2] |
| cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid | Potassium Hydroxide | Not specified | Direct preparation of trans isomer | [2] |
Visualizations
Synthesis Pathway for this compound
Caption: Synthesis workflow for this compound.
Experimental Workflow: Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on trans-4-Propylcyclohexanecarboxylic Acid. It covers its chemical and physical properties, detailed synthesis protocols, and potential applications based on the activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Core Compound Information
This compound is a saturated carboxylic acid featuring a propyl-substituted cyclohexane ring. The "trans" designation indicates that the propyl group and the carboxylic acid group are on opposite sides of the cyclohexane ring, resulting in an equatorial orientation for both substituents in the stable chair conformation. This stereochemistry is a key feature influencing its physical properties and potential biological interactions. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif is present in molecules with applications in liquid crystal technology and as intermediates in the synthesis of pharmacologically active agents.[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| CAS Number | 38289-27-9 | [1] |
| Appearance | White to off-white crystalline solid | TCI America |
| Melting Point | 97-100 °C | Fisher Scientific |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the catalytic hydrogenation of 4-propylbenzoic acid. This method typically produces a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Subsequent isomerization can be employed to enrich the proportion of the desired trans isomer.
Experimental Protocol: Synthesis via Catalytic Hydrogenation and Isomerization
This protocol is adapted from a general method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.
Materials:
-
4-Propylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
-
High-pressure autoclave with stirring mechanism
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Hydrogenation:
-
In a high-pressure autoclave, combine 4-propylbenzoic acid (e.g., 20 g), 5% Ru/C catalyst (e.g., 2 g), and a 10% aqueous solution of NaOH (e.g., 100 mL).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 10-15 bar.
-
Heat the mixture to 100-120°C with vigorous stirring.
-
Maintain these conditions for approximately 20-24 hours, or until hydrogen uptake ceases, as monitored by a pressure drop.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
-
Work-up and Isomerization:
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
The resulting filtrate contains a mixture of the sodium salts of cis- and this compound.
-
For isomerization to enrich the trans isomer, the filtrate can be subjected to high-temperature and pressure treatment, though specific conditions for the propyl derivative are not detailed in the literature. A common approach for similar compounds involves heating the alkaline solution at elevated temperatures.
-
-
Isolation and Purification:
-
Acidify the aqueous solution of the sodium salt mixture to a pH of approximately 2 with concentrated HCl. This will precipitate the carboxylic acids.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product, which will be a mixture of cis and trans isomers.
-
Purify the trans isomer by recrystallization from a suitable solvent, such as hexane. The trans isomer is typically less soluble and will crystallize out upon cooling, leaving the cis isomer in the mother liquor.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Analog-Based)
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the cyclohexane ring), the cyclohexane ring protons (a complex multiplet), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm).
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum should display signals for the three distinct carbons of the propyl group, the carbons of the cyclohexane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 175-185 ppm).
Expected IR Spectral Data
The infrared spectrum is expected to exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption should appear around 1700 cm⁻¹. C-H stretching bands for the alkyl groups will be observed around 2850-2960 cm⁻¹.
Potential Applications and Biological Activity (Structure-Activity Relationship Insights)
While no specific biological activity or signaling pathway has been reported for this compound, the trans-4-alkylcyclohexanecarboxylic acid scaffold is of interest in medicinal chemistry and materials science.
Drug Development
Derivatives of cyclohexanecarboxylic acid have been investigated as potential therapeutic agents. For instance, certain complex derivatives have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, suggesting a potential role in the treatment of obesity and related metabolic disorders.[1] The this compound moiety could serve as a lipophilic building block in the design of novel drug candidates targeting various biological pathways.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow for screening this compound and its derivatives for potential biological activity.
Caption: A potential workflow for drug discovery involving the title compound.
Liquid Crystals
trans-4-Alkylcyclohexanecarboxylic acids are known intermediates in the synthesis of liquid crystals.[2] The rigid cyclohexane core and the alkyl chain contribute to the mesogenic properties required for the formation of liquid crystalline phases. The specific length of the alkyl chain, in this case, a propyl group, influences the transition temperatures and the type of liquid crystal phase formed.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes. While direct biological and comprehensive spectroscopic data are sparse in the current literature, its structural similarity to compounds with known applications in drug discovery and materials science suggests its potential as a valuable building block for future research. This guide provides a foundational understanding of this compound, leveraging available data and insights from closely related analogs to inform further investigation by researchers and professionals in the field. Further studies are warranted to fully elucidate its spectroscopic properties and explore its potential pharmacological and material science applications.
References
An In-depth Technical Guide to trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-Propylcyclohexanecarboxylic acid, with the CAS number 38289-27-9, is a saturated carboxylic acid characterized by a propyl group and a carboxyl group in a trans configuration on a cyclohexane ring.[1][2] This specific stereochemistry imparts a linear, rigid structure that has found utility primarily as an intermediate in the synthesis of liquid crystals. While its "discovery" is not marked by a singular event, its synthesis and properties have been explored in the context of materials science. The core structure is also of interest in medicinal chemistry as a non-aromatic scaffold. For instance, more complex molecules incorporating the trans-4-substituted cyclohexanecarboxylic acid moiety have been investigated as very late antigen-4 (VLA-4) antagonists, which are targets for treating inflammatory diseases. However, there is no documented evidence of significant biological activity or a role in signaling pathways for the parent compound itself. This guide provides a comprehensive overview of its synthesis, properties, and characterization.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. Spectroscopic data are predicted based on analogous compounds due to the limited availability of published experimental spectra for this specific molecule.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 38289-27-9 | [1] |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Melting Point | 93 °C | [1] |
| Boiling Point | 270.3 ± 8.0 °C (Predicted) | [1] |
| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White crystalline solid | [1] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks and Signals |
| ¹H NMR | δ (ppm): 12.0-12.5 (s, 1H, -COOH), 2.2-2.4 (m, 1H, -CH-COOH), 1.8-2.1 (m, 4H, cyclohexane CH₂), 1.1-1.5 (m, 9H, cyclohexane CH₂ and propyl CH₂), 0.8-1.0 (t, 3H, propyl CH₃) |
| ¹³C NMR | δ (ppm): ~183 (-COOH), ~43 (-CH-COOH), ~39 (propyl CH₂), ~34 (cyclohexane CH), ~30 (cyclohexane CH₂), ~20 (propyl CH₂), ~14 (propyl CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2850-2960 (C-H stretch), 1700-1720 (strong, C=O stretch of carboxylic acid dimer) |
| Mass Spectrometry | m/z: 170 (M⁺), 125 (M-COOH)⁺, 97, 81, 55 |
Experimental Protocols
The most common and effective method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4-propylbenzoic acid. This method allows for the stereoselective formation of the desired trans isomer, often with subsequent isomerization steps to maximize the yield of the trans product.
Synthesis of this compound via Catalytic Hydrogenation of 4-Propylbenzoic Acid
This protocol is a representative procedure based on established methods for the hydrogenation of similar 4-substituted benzoic acids.
Materials and Equipment:
-
4-Propylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C) catalyst
-
Solvent: Glacial acetic acid or a mixture of water and a co-solvent like dioxane
-
High-pressure autoclave (Parr-type reactor) equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas source
-
Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)
-
Rotary evaporator
-
Recrystallization solvents (e.g., heptane, toluene)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave, a solution of 4-propylbenzoic acid (1 equivalent) in the chosen solvent (e.g., glacial acetic acid, approximately 10-20 mL per gram of substrate) is prepared.
-
Catalyst Addition: The catalyst (5% Ru/C or Rh/C, typically 5-10 mol%) is carefully added to the solution. The vessel is then sealed.
-
Hydrogenation: The autoclave is purged several times with nitrogen, followed by hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (typically 5-20 bar) and heated to the reaction temperature (ranging from 80-150 °C). The reaction mixture is stirred vigorously to ensure efficient mixing of the catalyst, substrate, and hydrogen.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions and catalyst activity.
-
Work-up:
-
After completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of the reaction solvent.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification and Isomerization (if necessary):
-
The crude product, which may be a mixture of cis and trans isomers, is obtained.
-
To enrich the trans isomer, the crude product can be subjected to an isomerization step. This is often achieved by heating the mixture with a base (e.g., sodium ethoxide in ethanol) followed by acidic work-up.
-
The final product is purified by recrystallization from a suitable solvent such as heptane or toluene to yield this compound as a white crystalline solid.
-
Expected Yield: Typical yields for the hydrogenation of 4-substituted benzoic acids to their corresponding cyclohexanecarboxylic acids are generally high, often exceeding 80-90%, with the trans isomer being the thermodynamically favored product.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 4-propylbenzoic acid to this compound.
Caption: Synthetic route to this compound.
Structural Relationship
The following diagram illustrates the structural relationship between the starting material and the final product.
Caption: Conversion of 4-propylbenzoic acid to its cyclohexyl derivative.
References
A Comprehensive Technical Guide to the Safety and Handling of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety and handling protocols for trans-4-Propylcyclohexanecarboxylic Acid (CAS No. 38289-27-9). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. It is crucial for handlers to be aware of its potential health effects.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Target Organ: Respiratory system)[1]
Signal Word: Warning[1]
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| Physical State | Solid, Crystalline | [1] |
| Appearance | White | [1] |
| Odor | No information available | [1] |
| Melting Point/Range | 97 - 100 °C / 206.6 - 212 °F | [1] |
| Boiling Point/Range | No information available | [1] |
| Flash Point | No information available | [1] |
| Molecular Formula | C10H18O2 | ChemBK |
| Molecular Weight | 170.25 | ChemBK |
| Stability | Air sensitive | Fisher Scientific |
Toxicological Data
No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound has been identified in the reviewed literature. However, the hazard classifications indicate that acute exposure can lead to significant irritation. In the absence of specific data, a conservative approach to handling is strongly recommended.
Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
For novel compounds like this compound where toxicity data is unavailable, a standardized protocol is necessary to determine the acute oral toxicity. The following is a detailed methodology adapted from the OECD Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute toxicity.
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).
Principle: A stepwise procedure is used where a group of animals is dosed with the test substance. The outcome (survival or death) determines the next step: dosing at a lower or higher fixed dose level.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, water with a suitable suspending agent)
-
Healthy, young adult laboratory rodents (rats are commonly used), fasted prior to dosing.
-
Oral gavage needles
-
Appropriate caging and environmental controls
Methodology:
-
Animal Selection and Acclimatization:
-
Use a single sex for the study, typically female rats as they are often slightly more sensitive.
-
Animals should be of a similar age and weight range.
-
Acclimatize the animals to laboratory conditions for at least 5 days prior to the experiment.
-
-
Dose Preparation:
-
Prepare a homogenous solution or suspension of this compound in the chosen vehicle. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1-2 mL/100g of body weight.
-
The stability of the preparation over the period of use should be determined.
-
-
Dosing Procedure:
-
Fast the animals overnight prior to dosing, ensuring access to water.
-
Weigh each animal and calculate the individual dose volume.
-
Administer the substance in a single dose by oral gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's potential toxicity. If no information is available, a starting dose of 300 mg/kg is often chosen.
-
-
Stepwise Dosing:
-
Dose an initial group of three animals at the selected starting dose.
-
Observation Period: Observe the animals for mortality and clinical signs of toxicity for up to 14 days. Pay special attention during the first few hours after dosing.
-
Decision Logic:
-
If mortality is observed in two or three of the animals, the substance is classified at that dose level, and the test is concluded.
-
If one animal dies, dose an additional three animals at the same level.
-
If no animals die, proceed to the next higher dose level with a new group of three animals.
-
If the outcome is uncertain, additional steps and animal groups may be required as per the detailed OECD 423 guideline.
-
-
-
Observations:
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
-
Data Analysis and Reporting:
-
The final report should include a detailed description of the methodology, dose levels, number of animals used, clinical observations, body weight data, and necropsy findings.
-
Based on the number of mortalities at specific dose levels, the substance is assigned to a GHS toxicity category.
-
Handling and Personal Protective Equipment (PPE)
Safe handling practices and appropriate PPE are mandatory to prevent exposure.
Engineering Controls:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions where ventilation is adequate, respiratory protection may not be required. If dust is generated, a particle filter respirator is recommended.[1]
Hygiene Measures:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in laboratory areas.
-
Handle in accordance with good industrial hygiene and safety practices.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
The substance is noted to be air-sensitive; storage under an inert atmosphere is recommended.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.
-
Specific Hazards: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Workflow and Decision Diagrams
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for safe handling.
Chemical Spill Response Workflow
This diagram illustrates a logical workflow for responding to a spill of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Liquid Crystal Monomers using trans-4-Propylcyclohexanecarboxylic Acid
Introduction
This document provides detailed application notes and protocols for the synthesis of the nematic liquid crystal monomer, 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate, utilizing trans-4-Propylcyclohexanecarboxylic Acid as a key starting material. This liquid crystal monomer is a valuable compound for research and development in various optoelectronic applications, including display technologies and smart materials. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the synthesis and characterization of this class of liquid crystal materials.
The synthesis is based on the well-established Steglich esterification, a mild and efficient method for forming ester bonds between carboxylic acids and alcohols. This method is particularly advantageous for its ability to proceed under gentle, room-temperature conditions, minimizing the risk of side reactions and degradation of sensitive functional groups.
Materials and Methods
Materials Required
-
This compound
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus or Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
NMR spectrometer for structural characterization
Experimental Protocols
Protocol 1: Synthesis of 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate via Steglich Esterification
This protocol details the synthesis of the target liquid crystal monomer through the DCC/DMAP-mediated esterification of this compound with 4-Cyanophenol.
1. Reaction Setup: a. In a clean, dry 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-Cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM). b. Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. c. Place the flask in an ice bath and stir the mixture for 10-15 minutes to cool.
2. Addition of Coupling Agent: a. While stirring in the ice bath, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. b. After the addition of DCC is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
3. Work-up and Purification: a. Upon completion of the reaction (monitored by TLC), filter off the precipitated DCU and wash the solid with a small amount of DCM. b. Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. d. Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate.
4. Characterization: a. Determine the melting point and liquid crystal phase transition temperatures of the purified product using a melting point apparatus and a polarized optical microscope equipped with a hot stage, or by differential scanning calorimetry (DSC). b. Confirm the structure of the synthesized compound using NMR spectroscopy.
Data Presentation
The following table summarizes the key quantitative data for the synthesized liquid crystal monomer, 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate.
| Parameter | Value |
| Chemical Name | 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate |
| CAS Number | 62439-33-2 |
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 271.36 g/mol |
| Purity | >98% (typical after chromatography) |
| Melting Point (Cr-N/I) | ~50-55 °C (Crystalline to Nematic/Isotropic) |
| Clearing Point (N-I) | ~65-70 °C (Nematic to Isotropic) |
| Yield | 70-85% (typical) |
Note: The phase transition temperatures are approximate and can be influenced by purity and experimental conditions. Precise determination should be performed using DSC.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate.
Caption: Workflow for the synthesis of the target liquid crystal monomer.
Logical Relationship of Components
The following diagram illustrates the relationship between the core components of the synthesized liquid crystal monomer.
Caption: Key structural components of the synthesized liquid crystal monomer.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of 4-cyanophenyl trans-4-propylcyclohexane-1-carboxylate, a valuable nematic liquid crystal monomer. The use of Steglich esterification ensures high yields under mild conditions. The provided data and visualizations serve as a comprehensive guide for researchers in the field of liquid crystal materials science. Accurate characterization of the final product is crucial to ensure its suitability for specific applications.
Application Notes and Protocols: The Role of trans-4-Propylcyclohexanecarboxylic Acid and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexanecarboxylic acid moiety is a valuable scaffold in medicinal chemistry, prized for its conformational rigidity and lipophilic nature. It often serves as a bioisostere for phenyl or tert-butyl groups, potentially improving pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The trans-4-substituted cyclohexanecarboxylic acids, in particular, offer a well-defined stereochemistry that is crucial for specific molecular interactions with biological targets.
While trans-4-propylcyclohexanecarboxylic acid is predominantly utilized in the synthesis of liquid crystal monomers, its structural analogs, such as trans-4-isopropylcyclohexanecarboxylic acid and various protected trans-4-aminocyclohexanecarboxylic acids, are pivotal intermediates in the synthesis of commercially available pharmaceuticals.[2] These examples provide a clear blueprint for the potential applications of the title compound in drug discovery and development. This document outlines the established use of these analogs in pharmaceutical synthesis, providing detailed protocols and data to guide researchers in this area.
Application Note 1: Synthesis of Nateglinide using trans-4-Isopropylcyclohexanecarboxylic Acid
trans-4-Isopropylcyclohexanecarboxylic acid is a key starting material for the synthesis of Nateglinide, a D-phenylalanine derivative used for the treatment of type 2 diabetes.[3][4] The synthesis involves the coupling of the carboxylic acid (usually activated as an acid chloride) with the amino acid ester.
General Reaction Scheme:
Caption: Synthetic workflow for Nateglinide.
Quantitative Data for Nateglinide Synthesis:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Activation | trans-4-Isopropylcyclohexanecarboxylic acid | Oxalyl chloride | Room Temp | - | - | - | [5] |
| Coupling | trans-4-Isopropylcyclohexanecarbonyl chloride, D-Phenylalanine methyl ester HCl | Triethylamine, Chloroform | Room Temp | 10 | - | - | [5] |
| Hydrolysis | Nateglinide methyl ester | Sodium hydroxide, Isopropyl alcohol | - | - | - | - | [5] |
| Alternative Coupling | trans-4-Isopropylcyclohexanecarboxylic acid, D-Phenylalanine | DCC | - | - | - | - | [4] |
Experimental Protocol: Synthesis of Nateglinide Methyl Ester (Adapted from Patent Literature) [5]
-
Activation of Carboxylic Acid: To a solution of trans-4-isopropylcyclohexanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride dropwise at room temperature. Stir the reaction mixture until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude trans-4-isopropylcyclohexanecarbonyl chloride.
-
Preparation of D-Phenylalanine Methyl Ester: D-Phenylalanine methyl ester hydrochloride is neutralized with a base (e.g., triethylamine or sodium carbonate solution) in a suitable solvent (e.g., chloroform or methylene dichloride). The organic layer containing the free ester is separated and dried over anhydrous sodium sulfate.
-
Coupling Reaction: The solution of D-phenylalanine methyl ester is added to the previously prepared acid chloride at room temperature. The reaction mixture is stirred for approximately 10 hours.
-
Work-up and Isolation: After the reaction is complete, the mixture is washed with water, an acidic solution (e.g., dilute HCl), and a basic solution (e.g., saturated sodium bicarbonate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Nateglinide methyl ester, which can be further purified by crystallization or chromatography.
Application Note 2: Synthesis of Janus Kinase (JAK) Inhibitors using trans-4-Aminocyclohexanecarboxylic Acid Derivatives
trans-4-Aminocyclohexanecarboxylic acid derivatives are crucial building blocks for a variety of pharmacologically active molecules, including Janus kinase (JAK) inhibitors.[6][7] The trans stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring provides a rigid scaffold for orienting other functional groups to interact with the target protein. The amino group is typically protected during the initial synthetic steps.
General Reaction Scheme for Scaffold Synthesis:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Trans-4-propylcyclohexane Carboxylic Acid at Best Price in Shijiazhuang, Hebei | Shijiazhuang Huarui Scientific And Technological Co., Ltd. [tradeindia.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 4. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 5. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Application Notes: Synthesis of trans-4-Propylcyclohexanecarbonyl Chloride
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that serve as valuable precursors for the synthesis of a wide array of functional groups, including esters, amides, and anhydrides.[1] The reaction of trans-4-Propylcyclohexanecarboxylic Acid with thionyl chloride (SOCl₂) is a standard and efficient method for preparing the corresponding acyl chloride, trans-4-Propylcyclohexanecarbonyl chloride. This process involves the substitution of the carboxylic acid's hydroxyl group with a chloride atom, yielding sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1]
Reaction Scheme
The overall reaction is as follows:
This compound + SOCl₂ → trans-4-Propylcyclohexanecarbonyl Chloride + SO₂ (g) + HCl (g)
This application note provides a detailed protocol for this synthesis, outlining the reaction mechanism, experimental procedure, safety precautions, and expected outcomes.
Physicochemical and Reaction Data
Quantitative data for the reactant, reagent, and product are summarized below for easy reference.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₈O₂ | 170.25 | 93 | 270.3 (Predicted) |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 76 |
| trans-4-Propylcyclohexanecarbonyl Chloride | C₁₀H₁₇ClO | 188.70 | N/A | N/A (High boiling) |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Acid:SOCl₂) | 1 : 2 (molar ratio) |
| Solvent | Neat (or high-boiling inert solvent) |
| Temperature | Reflux (approx. 80-85 °C)[2] |
| Reaction Time | 2-4 hours[2] |
| Expected Yield | > 90% |
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack : The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[3]
-
Intermediate Formation : A proton is transferred, and a chloride ion is eliminated, forming a reactive chlorosulfite intermediate.[4]
-
Nucleophilic Acyl Substitution : The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[3]
-
Product Formation : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion, resulting in the final acyl chloride product.[3][4]
Experimental Protocol
Materials and Equipment
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask (dried)
-
Reflux condenser with a gas outlet/drying tube (e.g., with CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for workup
Safety Precautions
-
Thionyl Chloride is highly toxic, corrosive, and reacts violently with water. [5][6] This entire procedure must be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.[7][8]
-
Ensure all glassware is completely dry to prevent a violent reaction between thionyl chloride and water.[2]
-
The reaction produces HCl and SO₂ gases, which are toxic and corrosive. The apparatus must be equipped with a gas trap (e.g., a bubbler connected to a base solution like NaOH) to neutralize these acidic gases.
Procedure
-
Reaction Setup : Place this compound (1.0 equiv) into a dry, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition : In a fume hood, carefully add thionyl chloride (2.0 equiv) to the flask.[2] This can be done neat or with an inert, high-boiling solvent like toluene if desired.
-
Reaction Conditions : Attach a reflux condenser fitted with a gas trap. Heat the mixture to reflux (approximately 80-85°C) with constant stirring.[2] Maintain reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent : After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride using a rotary evaporator.[2] It is crucial that the vacuum pump is protected from the corrosive vapors. A cold trap and/or a base trap is recommended.
-
Purification : The resulting crude trans-4-Propylcyclohexanecarbonyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, distillation under reduced pressure can be performed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westliberty.edu [westliberty.edu]
- 6. bionium.miami.edu [bionium.miami.edu]
- 7. nj.gov [nj.gov]
- 8. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Esterification of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of trans-4-Propylcyclohexanecarboxylic Acid is a fundamental organic transformation that yields esters with applications in various fields, including fragrance, materials science, and as intermediates in pharmaceutical synthesis. The trans stereochemistry of the starting material is often crucial for the desired properties of the final product. This document provides detailed application notes and experimental protocols for two common and effective esterification methods: the Fischer-Speier Esterification and the Steglich Esterification.
Application Notes
The choice of esterification method for this compound depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to acidic or coupling agent-mediated conditions.
-
Fischer-Speier Esterification : This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] It is a cost-effective method, particularly for simple, unhindered primary and secondary alcohols like methanol and ethanol.[4] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][4][5] For sterically hindered carboxylic acids, such as those with a cyclohexane ring, reaction times may be longer, and yields might be moderate without optimization.[4][6] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3]
-
Steglich Esterification : This method is a much milder, non-acidic alternative to the Fischer esterification, making it suitable for sensitive substrates.[7][8] It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][9] The reaction is generally carried out at room temperature in an aprotic solvent like dichloromethane (DCM).[7] A significant advantage of the Steglich esterification is its ability to efficiently esterify sterically hindered acids and alcohols.[8][9] A notable byproduct of using DCC is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.
Substrate Scope and Limitations:
-
This compound is a suitable substrate for both methods. Its steric hindrance is moderate, so good yields can be expected with appropriate reaction conditions.
-
Alcohols : Primary and secondary alcohols work well in Fischer esterification.[1] Tertiary alcohols are prone to elimination under the acidic conditions of the Fischer method.[1] The Steglich esterification is more tolerant of a wider range of alcohols, including more hindered ones.
-
Side Reactions : In Fischer esterification, prolonged reaction times or high temperatures can lead to dehydration of secondary alcohols or other acid-catalyzed side reactions. In Steglich esterification, a potential side reaction is the formation of an N-acylurea byproduct if the alcohol is not reactive enough.[8]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Methanol
This protocol describes the synthesis of methyl trans-4-propylcyclohexanecarboxylate using an excess of methanol as both reactant and solvent, with sulfuric acid as the catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add 50 mL of anhydrous methanol.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether or DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl trans-4-propylcyclohexanecarboxylate.
-
The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Steglich Esterification of this compound with Ethanol
This protocol details the synthesis of ethyl trans-4-propylcyclohexanecarboxylate using DCC and DMAP.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.4 g, 1 equivalent) in 40 mL of anhydrous dichloromethane.
-
Add anhydrous ethanol (e.g., 1.1 g, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (e.g., 0.24 g, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 4.5 g, 1.1 equivalents) in 10 mL of anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl trans-4-propylcyclohexanecarboxylate.
-
The product can be further purified by column chromatography on silica gel if required.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the esterification of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Fischer-Speier Esterification Parameters
| Parameter | Value | Reference |
| Carboxylic Acid | This compound | - |
| Alcohol | Methanol (large excess) | [4] |
| Catalyst | H₂SO₄ (catalytic) | [1] |
| Temperature | Reflux (~65 °C) | - |
| Reaction Time | 4-6 hours | - |
| Expected Yield | 70-85% | Based on similar sterically hindered acids |
Table 2: Steglich Esterification Parameters
| Parameter | Value | Reference |
| Carboxylic Acid | This compound | - |
| Alcohol | Ethanol (1.2 eq.) | - |
| Coupling Agent | DCC (1.1 eq.) | [7] |
| Catalyst | DMAP (0.1 eq.) | [7] |
| Solvent | Dichloromethane (DCM) | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 12-18 hours | - |
| Expected Yield | 85-95% | [9] |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflows for the described esterification protocols.
Caption: Fischer-Speier Esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of trans-4-Propylcyclohexanecarboxylic Acid, a solid crystalline organic compound. Due to its limited aqueous solubility, appropriate solvent selection and techniques are crucial for preparing solutions for experimental use. These application notes summarize the known solubility characteristics and provide step-by-step procedures for dissolving the compound in organic solvents and aqueous basic solutions. Safety precautions are also outlined to ensure proper handling in a laboratory setting.
Compound Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₈O₂
-
Molecular Weight: 170.25 g/mol
-
Appearance: White crystalline solid[1]
-
Melting Point: 97 - 100 °C[1]
Solubility Data
| Solvent | Type | Solubility | Remarks |
| Water | Polar Protic | Low / Insoluble | Carboxylic acids with longer alkyl chains tend to have poor water solubility. |
| Methanol | Polar Protic | Soluble[2] | A recommended starting solvent for creating stock solutions. |
| Ethanol | Polar Protic | Likely Soluble | Generally, carboxylic acids are soluble in ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A structurally similar compound, trans-4-Isopropylcyclohexane carboxylic acid, is slightly soluble in DMSO. |
| Aqueous Sodium Hydroxide (NaOH) | Aqueous Basic | Soluble | Dissolution occurs via an acid-base reaction, forming the more soluble sodium salt. This process may be slow for the solid form. |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Aqueous Basic | Soluble | Reaction with the weak base forms the carboxylate salt, often with the evolution of CO₂ gas. |
Experimental Protocols
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The compound is reported to be air-sensitive, so minimize exposure to the atmosphere for prolonged periods.[1]
-
Avoid contact with strong oxidizing agents.[1]
Protocol for Dissolving in Organic Solvents (e.g., Methanol, Ethanol, DMSO)
This protocol is suitable for preparing stock solutions for use in organic reactions or for dilution into aqueous buffers for biological assays, provided the final concentration of the organic solvent is compatible with the assay.
Materials:
-
This compound
-
Anhydrous Methanol, Ethanol, or DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate glassware (e.g., volumetric flask, glass vial)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Add the solid to a suitable volumetric flask or glass vial. Add a portion of the chosen organic solvent (e.g., methanol).
-
Dissolution:
-
Cap the container and vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect for any undissolved solid.
-
If the solid persists, sonicate the mixture in a water bath for 5-10 minutes. Gentle warming (to no more than 40°C) may be applied, but be mindful of solvent evaporation.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to reach the final desired volume and mix thoroughly.
-
Storage: Store the resulting solution in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, keep at -20°C or -80°C.
Protocol for Dissolving in Aqueous Basic Solutions
This protocol is designed for applications requiring an aqueous solution of the compound, such as in certain biological buffers or for purification processes. The carboxylic acid is converted to its more water-soluble carboxylate salt.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
Weighing: Weigh the desired amount of this compound and place it in a beaker or flask with a magnetic stir bar.
-
Initial Suspension: Add a volume of deionized water to create a slurry. The compound will not dissolve at this stage.
-
Basification: While stirring, slowly add 1 M NaOH dropwise to the suspension. The solid will begin to dissolve as it is converted to its sodium salt.
-
pH Monitoring: Monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (typically a pH > 7 is required for full deprotonation).
-
Final Volume and pH Adjustment: Adjust the final volume with deionized water. If necessary, adjust the final pH with dilute HCl or NaOH, though be aware that lowering the pH significantly may cause the acid to precipitate out of solution.
-
Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter.
Visualizations
General Dissolution Workflow
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols for Reactions of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common reactions involving trans-4-Propylcyclohexanecarboxylic Acid, a key intermediate in the synthesis of liquid crystals and pharmacologically active molecules. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Overview of Reactivity
This compound is a versatile building block. Its primary reactive site is the carboxylic acid functional group, which can readily undergo several key transformations, including:
-
Esterification: Formation of esters, crucial for the synthesis of liquid crystals.
-
Amide Coupling: Formation of amides, a fundamental linkage in many biologically active compounds.
-
Acyl Chloride Formation: Conversion to the more reactive acyl chloride, which is a precursor for both esterification and amide coupling.
Experimental Protocols
Esterification for Liquid Crystal Synthesis
Esterification of this compound with various phenols is a common strategy for producing liquid crystalline materials. A widely used method is the Steglich esterification, which employs a carbodiimide coupling agent and a catalyst.
Protocol 2.1.1: Steglich Esterification with 4-Pentyloxyphenol
This protocol describes the synthesis of 4-(pentyloxy)phenyl trans-4-propylcyclohexanecarboxylate.
Materials:
-
This compound
-
4-Pentyloxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-Pentyloxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Add 4-(Dimethylamino)pyridine (0.1 eq) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Pentyloxyphenol |
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Solvent | Dichloromethane |
| Reaction Time | 18 hours |
| Temperature | Room Temperature |
| Yield | 85-95% (representative) |
| Purity (by HPLC) | >98% (representative) |
| Product | 4-(pentyloxy)phenyl trans-4-propylcyclohexanecarboxylate |
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-6.8 (m, 4H, Ar-H), 4.0 (t, 2H, -OCH₂-), 2.3 (tt, 1H, -CH-COOH), 1.9-0.8 (m, 25H, aliphatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), 157.0, 144.0, 122.0, 115.0 (Ar-C), 68.0 (-OCH₂-), 45.0, 35.0, 34.0, 30.0, 29.0, 28.0, 22.0, 14.0 (aliphatic C) |
| Mass Spec (ESI-MS) | m/z calculated for C₂₁H₃₂O₃: 332.24; found: 333.24 [M+H]⁺ |
Amide Coupling for Bioactive Molecule Synthesis
The formation of an amide bond is a cornerstone of medicinal chemistry. This compound can be coupled with various amines to generate a diverse range of potential drug candidates.
Protocol 2.2.1: EDC/HOBt Mediated Amide Coupling with Aniline
This protocol details a general procedure for the synthesis of N-phenyl-trans-4-propylcyclohexanecarboxamide.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aniline |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Yield | 80-90% (representative) |
| Purity (by HPLC) | >99% (representative) |
| Product | N-phenyl-trans-4-propylcyclohexanecarboxamide |
Acyl Chloride Formation
For less reactive amines or phenols, conversion of the carboxylic acid to the more reactive acyl chloride is often advantageous.
Protocol 2.3.1: Synthesis of trans-4-Propylcyclohexanecarbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
A catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) with a catalytic drop of DMF at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent by distillation or under reduced pressure.
-
The resulting crude trans-4-propylcyclohexanecarbonyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reagent | Thionyl Chloride |
| Solvent | Dichloromethane |
| Reaction Time | 3 hours |
| Temperature | Reflux |
| Yield | >95% (crude, representative) |
| Product | trans-4-Propylcyclohexanecarbonyl chloride |
Visualization of Workflows and Pathways
General Experimental Workflow for Ester and Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of esters and amides from this compound.
Signaling Pathway in Drug Development Context
Derivatives of trans-4-substituted cyclohexanecarboxylic acids have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The following diagram illustrates the role of PDE4 in the cyclic AMP (cAMP) signaling pathway and the therapeutic intervention by a PDE4 inhibitor.
Application Notes and Protocols: trans-4-Propylcyclohexanecarboxylic Acid as a Versatile Starting Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trans-4-Propylcyclohexanecarboxylic Acid as a starting material in the synthesis of high-value molecules, including liquid crystals and pharmaceutical agents.
Application 1: Synthesis of Liquid Crystals
This compound is a valuable building block in the synthesis of calamitic (rod-shaped) liquid crystals. The rigid cyclohexane core and the terminal propyl group contribute to the formation of mesophases, which are essential for applications in display technologies. A prominent example is the synthesis of cyanobiphenyl-based liquid crystals, where the carboxylic acid is esterified with a phenolic core.
Experimental Protocol: Synthesis of 4'-cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate
This protocol details the synthesis of a nematic liquid crystal via Steglich esterification, a mild method suitable for this transformation.
Reaction Scheme:
Materials:
-
This compound
-
4'-Hydroxy-4-cyanobiphenyl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4'-hydroxy-4-cyanobiphenyl (1.0 eq) in anhydrous dichloromethane.
-
Addition of Coupling Agents: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Reaction: To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Phase Transitions (°C) | Reference |
| 4'-cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | C₂₃H₂₅NO₂ | 347.45 | Crystalline → Nematic: ~80; Nematic → Isotropic: ~185 | [1] |
| 4'-cyanobiphenyl-4-yl trans-4-ethylcyclohexanecarboxylate | C₂₂H₂₃NO₂ | 333.42 | Crystalline → Nematic: ~105; Nematic → Isotropic: ~200 | [2] |
Note: Phase transition temperatures are approximate and can vary based on purity.
Experimental Workflow:
Caption: Workflow for the synthesis of a cyanobiphenyl liquid crystal.
Application 2: Synthesis of Pharmaceutical Intermediates for Janus Kinase (JAK) Inhibitors
A derivative of this compound, namely trans-4-aminocyclohexanecarboxylic acid, is a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Oclacitinib. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.
Experimental Protocol: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
This protocol describes the synthesis of a key protected amine intermediate from a commercially available starting material, p-aminobenzoic acid.
Reaction Scheme:
Materials:
-
p-Aminobenzoic acid
-
Ruthenium on carbon (5% Ru/C)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Citric acid
-
Dichloromethane (DCM)
-
Acetone
Procedure:
Step 1: Hydrogenation of p-Aminobenzoic Acid
-
Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ru/C (0.25 eq by weight), and 10% aqueous NaOH solution.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar and heat to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for 20 hours until complete consumption of the starting material is observed by TLC. The typical cis:trans ratio of the product is approximately 1:4.6.[3]
Step 2: Boc-Protection of the Amino Group
-
Reaction Setup: Cool the reaction mixture from Step 1 and, without filtering the catalyst, add dioxane.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture and stir at room temperature for 18 hours.
-
Work-up: Filter the mixture to remove the catalyst. Acidify the filtrate to pH 4 with a citric acid solution.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain a mixture of cis and trans Boc-protected product.
Step 3: Isolation of the trans-Isomer
-
Selective Esterification and Separation: The separation of the cis and trans isomers can be achieved by selective esterification of the cis-isomer, followed by extraction to isolate the desired trans-acid.[3]
-
Crystallization: Alternatively, the pure trans-isomer can be obtained by fractional crystallization.
Data Presentation:
| Step | Product | Typical Yield | Purity (trans-isomer) | Reference |
| Hydrogenation and Boc-Protection | cis/trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | ~70% | ~82% (trans) | [3] |
| Isolation of trans-Isomer | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | ~62% from mixture | >99% | [4][5] |
Signaling Pathway: JAK-STAT Signaling
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Oclacitinib.
Application 3: Synthesis of Pharmaceutical Intermediates for VLA-4 Antagonists
Derivatives of this compound are also employed as key structural motifs in the development of Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is an integrin protein that plays a crucial role in cell adhesion and migration, and its antagonists are investigated for the treatment of inflammatory diseases like inflammatory bowel disease. An example of an oral VLA-4 antagonist is Carotegrast methyl (AJM300).
Experimental Protocol: General Synthesis of a VLA-4 Antagonist Precursor
This protocol outlines a general strategy for the synthesis of a core intermediate that can be further elaborated to VLA-4 antagonists.
Reaction Scheme (Illustrative):
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine building block (e.g., a substituted aniline or amino acid derivative)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
Procedure:
Step 1: Formation of the Acid Chloride
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.
-
Acid Chloride Formation: Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.
Step 2: Amide Coupling
-
Reaction Setup: In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Coupling: Slowly add a solution of the crude trans-4-propylcyclohexanecarbonyl chloride in anhydrous DCM to the amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography.
Data Presentation:
| Intermediate | Application | Key Features | Reference |
| trans-4-Substituted cyclohexanecarboxylic acid derivatives | VLA-4 Antagonists (e.g., Carotegrast methyl) | The cyclohexane ring acts as a rigid scaffold to present key binding motifs. | [6][7] |
Signaling Pathway: VLA-4 Mediated Cell Adhesion
VLA-4 antagonists block the interaction between VLA-4 on leukocytes and its ligands (e.g., VCAM-1) on endothelial cells, thereby preventing the migration of inflammatory cells into tissues.
Caption: VLA-4 mediated cell adhesion and its inhibition by a VLA-4 antagonist.
References
- 1. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | C23H25NO2 | CID 15044673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate | C22H23NO2 | CID 171826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP3259273A1 - A process for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 4. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
- 5. azom.com [azom.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carotegrast Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of trans-4-Propylcyclohexanecarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for derivatives of trans-4-propylcyclohexanecarboxylic acid. These compounds are versatile building blocks with significant applications in the fields of liquid crystal technology and pharmaceutical development, particularly as antagonists of Very Late Antigen-4 (VLA-4) and as scaffolds for other therapeutic agents.
Application in Liquid Crystal Displays
Derivatives of this compound are integral components in the formulation of nematic liquid crystals used in advanced display technologies. The trans-cyclohexane ring provides a rigid, linear core structure, which is essential for achieving the desired anisotropic properties of liquid crystals. The propyl group contributes to the optimization of physical characteristics such as viscosity, clearing point, and dielectric anisotropy. Ester derivatives of 4-(trans-4-propylcyclohexyl)benzoic acid are particularly common in liquid crystal mixtures.[1]
Physicochemical Properties of Related Liquid Crystal Compounds
The following table summarizes key physical properties of nematic liquid crystals containing the trans-4-alkylcyclohexyl benzoate core structure. This data is crucial for the design and formulation of liquid crystal mixtures with specific performance characteristics.
| Compound | Transition Temperatures (°C) | Refractive Indices (at specified temp. and wavelength) | Density (g/cm³) (at specified temp.) |
| trans-4-propyl cyclohexyl-4 (trans-4-ethyl cyclohexyl) benzoate | - | ne = 1.505, no = 1.465 (55°C, 589.3 nm) | 0.965 (55°C) |
| trans-4-propyl cyclohexyl-4 (trans-4-propyl cyclohexyl) benzoate | - | ne = 1.508, no = 1.467 (65°C, 589.3 nm) | 0.960 (65°C) |
| trans-4-propyl cyclohexyl-4 (trans-4-pentyl cyclohexyl) benzoate | - | ne = 1.503, no = 1.464 (70°C, 589.3 nm) | 0.952 (70°C) |
Data extracted from a study on trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates.
Experimental Protocol: Synthesis of a Nematic Liquid Crystal Precursor
This protocol describes a general method for the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids, which are key precursors for liquid crystal esters.
Objective: To synthesize 4-(trans-4'-n-alkylcyclohexyl) benzoic acid.
Materials:
-
Alkanoyl chloride (e.g., Propionyl chloride)
-
Cyclohexene
-
Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Solvents (e.g., Carbon disulfide)
-
Reagents for reduction (e.g., Hydrazine hydrate, Potassium hydroxide)
-
Reagents for aromatization (e.g., Sulfur)
-
Reagents for oxidation (e.g., Potassium permanganate)
Procedure:
-
Friedel-Crafts Acylation: React the appropriate alkanoyl chloride with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form an alkylphenyl ketone.
-
Hydrogenation/Reduction: Reduce the ketone functionality to a methylene group using a suitable reduction method, such as the Wolff-Kishner reduction.
-
Cyclohexylation: Introduce the cyclohexyl ring via a Friedel-Crafts alkylation of the alkylbenzene with cyclohexene.
-
Isomer Separation: The reaction will likely produce a mixture of cis and trans isomers. The desired trans isomer can be separated and purified using techniques like fractional crystallization or chromatography.
-
Oxidation: Oxidize the alkyl chain on the benzene ring to a carboxylic acid group using a strong oxidizing agent like potassium permanganate to yield the final 4-(trans-4'-n-alkylcyclohexyl) benzoic acid.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The liquid crystalline properties, including transition temperatures, should be determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Pharmaceutical Applications: VLA-4 Antagonists
Derivatives of this compound have been extensively explored as potent and selective antagonists of Very Late Antigen-4 (VLA-4), a key integrin involved in inflammatory cell trafficking. VLA-4 antagonists have therapeutic potential for treating autoimmune diseases such as asthma and multiple sclerosis. The trans-4-substituted cyclohexanecarboxylic acid moiety often serves as a crucial pharmacophore that interacts with the receptor.
Quantitative Data: In Vitro Activity and Pharmacokinetics of VLA-4 Antagonists
The following table summarizes the in vitro potency (IC₅₀) and pharmacokinetic parameters of a representative trans-4-substituted cyclohexanecarboxylic acid derivative investigated as a VLA-4 antagonist.[2][3]
| Compound ID | VLA-4 IC₅₀ (nM) | Rat Clearance (CL) (mL/min/kg) | Rat Oral Bioavailability (F) (%) |
| 11b | 2.8 | 3.3 | 51 |
Compound 11b is a trans-4-substituted cyclohexanecarboxylic acid derivative from Muro et al., Bioorg. Med. Chem. 2009, 17(3), 1232-1243.[2]
Experimental Protocol: Synthesis of a VLA-4 Antagonist Precursor
This protocol outlines a representative synthesis of a key intermediate for a VLA-4 antagonist containing the trans-4-substituted cyclohexanecarboxylic acid scaffold.
Objective: To synthesize a trans-4-aminocyclohexanecarboxylic acid derivative, a common building block for VLA-4 antagonists.
Materials:
-
4-Aminobenzoic acid
-
Protecting group reagent (e.g., Di-tert-butyl dicarbonate)
-
Hydrogenation catalyst (e.g., Rhodium on alumina)
-
Solvents (e.g., Methanol, Dichloromethane)
-
Base (e.g., Sodium hydroxide)
-
Acid (e.g., Hydrochloric acid)
Procedure:
-
N-Protection: Protect the amino group of 4-aminobenzoic acid with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate in the presence of a base.
-
Hydrogenation: Hydrogenate the aromatic ring of the N-protected 4-aminobenzoic acid using a catalyst such as rhodium on alumina under hydrogen pressure. This reaction typically yields a mixture of cis and trans isomers of the corresponding cyclohexanecarboxylic acid.
-
Isomer Separation/Epimerization: The desired trans isomer can be isolated from the cis isomer by fractional crystallization. Alternatively, the cis isomer can be converted to the more stable trans isomer through epimerization by treatment with a base.
-
Deprotection: Remove the N-protecting group under acidic conditions to yield the trans-4-aminocyclohexanecarboxylic acid derivative.
Characterization: The structure and stereochemistry of the final product and intermediates should be confirmed using NMR spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Application as Scaffolds for Kinase Inhibitors
While not a direct application of this compound itself, the use of substituted cyclohexane rings as scaffolds in the design of kinase inhibitors is an emerging area of interest. The rigid three-dimensional structure of the cyclohexane ring can provide a framework for the precise orientation of pharmacophoric groups, leading to potent and selective inhibitors. For instance, complex polycyclic scaffolds incorporating ring systems with similarities to substituted cyclohexanes have been utilized in the development of potent Janus kinase (JAK) inhibitors.
Quantitative Data: Potency of a Representative JAK1 Inhibitor
The following table shows the inhibitory activity of a potent JAK1 inhibitor containing a complex, rigid scaffold. This data is provided for comparative purposes to illustrate the potential of cyclic moieties in kinase inhibitor design.
| Compound ID | JAK1 IC₅₀ (nM) |
| (S,R,R)-40a | 18 |
Compound (S,R,R)-40a is a potent JAK1 inhibitor with a diversified triquinazine skeleton.[4][5]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Experimental Workflows
Workflow for Synthesis and Evaluation of Liquid Crystal Precursors
Caption: General workflow for the synthesis and characterization of liquid crystal precursors.
Workflow for Synthesis and Evaluation of VLA-4 Antagonists
Caption: Workflow for the synthesis and evaluation of VLA-4 antagonists.
References
- 1. nbinno.com [nbinno.com]
- 2. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of trans-4-Propylcyclohexanecarboxylic Acid. The methodologies described herein are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. Actual chemical shifts may vary slightly depending on the solvent and concentration.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 |
| Cyclohexane-H (axial & equatorial) | 0.8 - 2.5 |
| -CH₂- (propyl) | 1.2 - 1.4 |
| -CH₂- (propyl, adjacent to ring) | 1.1 - 1.3 |
| -CH₃ (propyl) | 0.8 - 1.0 |
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 175 - 185 |
| Cyclohexane-C1 (attached to COOH) | 40 - 50 |
| Cyclohexane-C4 (attached to propyl) | 35 - 45 |
| Cyclohexane-C2, C3, C5, C6 | 25 - 35 |
| -CH₂- (propyl) | 30 - 40 |
| -CH₂- (propyl, adjacent to ring) | 20 - 30 |
| -CH₃ (propyl) | 10 - 15 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Vortex the sample until it is fully dissolved.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Fragmentation patterns can provide additional structural information.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 171.1385 | Molecular ion (protonated) |
| [M-H]⁻ | 169.1228 | Molecular ion (deprotonated) |
| [M-H₂O+H]⁺ | 153.1279 | Loss of water |
| [M-COOH]⁺ | 125.1330 | Loss of the carboxylic acid group |
Note: The fragmentation pattern will depend on the ionization technique used.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol is for obtaining accurate mass data using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion for collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying its concentration in mixtures.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry |
Experimental Protocol: HPLC Purity Analysis
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC vials with caps
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the instrument with the parameters listed in the table above.
-
Inject the sample and start the data acquisition.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
Typical GC-MS Parameters (after derivatization)
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Experimental Protocol: GC-MS with Derivatization
This protocol describes a common derivatization procedure using pentafluorobenzyl bromide (PFBBr).
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr) solution in acetone
-
A basic catalyst (e.g., diisopropylethylamine)
-
Hexane
-
GC vials with inserts
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent in a reaction vial.
-
Add the PFBBr solution and the basic catalyst.
-
Heat the mixture at 60-70 °C for 1 hour.
-
-
Extraction:
-
After cooling, add hexane and water to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial.
-
-
Analysis:
-
Transfer the hexane extract to a GC vial with an insert.
-
Inject the sample into the GC-MS system.
-
Acquire data using the parameters outlined in the table above.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library of known spectra for confirmation.
-
Application Notes and Protocols for the Reaction Kinetics of trans-4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the reaction kinetics of trans-4-Propylcyclohexanecarboxylic Acid. The information herein is intended to guide researchers in understanding and predicting the reaction behavior of this compound, which is a valuable building block in pharmaceutical and materials science. While specific kinetic data for this compound is not abundantly available in the public domain, this document leverages kinetic studies on closely related cyclohexanecarboxylic acid derivatives to provide representative data and protocols for two of its most common and synthetically important reactions: esterification and amide bond formation.
Esterification of this compound
Esterification is a fundamental reaction for modifying the carboxylic acid moiety, often employed to enhance the lipophilicity of a molecule or to serve as a protecting group. The kinetics of esterification are crucial for optimizing reaction conditions to achieve high yields and purity.
Data Presentation: Reaction Kinetics of Cyclohexanecarboxylic Acid Esterification
The following tables summarize the kinetic parameters for the esterification of cyclohexanecarboxylic acid with ethylene glycol, which can be used as a model system for this compound. The reaction is found to follow second-order kinetics.[1][2]
Table 1: Reaction Rate Constants for the Uncatalyzed Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol [1][2]
| Temperature (K) | Rate Constant (k) (L·mol⁻¹·min⁻¹) |
| 463.15 | 0.0035 |
| 483.15 | 0.0071 |
| 503.15 | 0.0136 |
| 523.15 | 0.0248 |
Table 2: Arrhenius Parameters for the Uncatalyzed Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol [1][2]
| Parameter | Value |
| Activation Energy (Ea) | 60.3 kJ·mol⁻¹ |
| Frequency Factor (A) | 1.31 x 10⁴ L·mol⁻¹·min⁻¹ |
Table 3: Reaction Rate Constants for the ZnAl-HTlc Catalyzed Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol [1][2]
| Temperature (K) | Rate Constant (k) (L·mol⁻¹·min⁻¹) |
| 463.15 | 0.0058 |
| 483.15 | 0.0104 |
| 503.15 | 0.0179 |
| 523.15 | 0.0295 |
Table 4: Arrhenius Parameters for the ZnAl-HTlc Catalyzed Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol [1][2]
| Parameter | Value |
| Activation Energy (Ea) | 48.7 kJ·mol⁻¹ |
| Frequency Factor (A) | 2.95 x 10³ L·mol⁻¹·min⁻¹ |
Experimental Protocol: Kinetic Study of Esterification
This protocol describes a general method for determining the reaction kinetics of the esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethylene glycol, methanol, ethanol)
-
Solvent (e.g., diesel oil, toluene, xylene)
-
Catalyst (optional, e.g., ZnAl-HTlc, sulfuric acid, Amberlyst-15)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching agent (e.g., ice-cold saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Autosampler and vials
-
Syringes for sampling
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, and temperature probe. Connect the reactor to the heating/cooling circulator.
-
Reactant Preparation: Prepare a stock solution of this compound and the chosen alcohol in the selected solvent at the desired molar ratio (e.g., 1:1).
-
Reaction Initiation: Charge the reactor with the reactant solution. If a catalyst is used, add it to the reactor.
-
Temperature Control: Set the circulator to the desired reaction temperature and begin stirring at a constant rate (e.g., 700 rpm) to ensure a well-mixed system.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an ice-cold saturated sodium bicarbonate solution.
-
Extraction: Add a known amount of internal standard and the extraction solvent to the quenched sample. Vortex the mixture to extract the organic components.
-
Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of the carboxylic acid versus time. Use this data to determine the reaction order and the rate constant at that temperature. Repeat the experiment at different temperatures to determine the activation energy and frequency factor using the Arrhenius equation.
Visualization of Esterification Workflow
Caption: Experimental workflow for the kinetic study of esterification.
Amide Bond Formation with this compound
Amide bond formation is a critical reaction in drug development and the synthesis of functional materials. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, coupling reagents are often used to activate the carboxylic acid.
Data Presentation: General Performance of Common Amide Coupling Reagents
Table 5: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | 1-12 hours | 70-95% | Water-soluble byproducts, mild conditions. | Racemization, formation of N-acylurea. |
| DCC | HOBt or NHS | DIPEA or Et₃N | DCM, THF | 1-12 hours | 70-98% | High yields, readily available. | Dicyclohexylurea (DCU) precipitate can be difficult to remove. |
| HATU | - | DIPEA or Et₃N | DMF, NMP | 0.5-4 hours | 85-99% | Fast reaction rates, low racemization. | Can be expensive. |
| PyBOP | - | DIPEA or Et₃N | DMF, DCM | 1-6 hours | 80-98% | Stable, efficient for hindered substrates. | Forms carcinogenic HMPA as a byproduct. |
Experimental Protocol: General Amide Coupling using EDC/HOBt
This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or argon inert atmosphere setup
-
Syringes
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and dissolve it in anhydrous DMF or DCM.
-
Addition of Reagents: Add HOBt (1.2 equivalents) and the amine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Base Addition: Add DIPEA (2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualization of Amide Coupling Signaling Pathway
Caption: Generalized signaling pathway for EDC/HOBt mediated amide bond formation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Propylcyclohexanecarboxylic Acid
Welcome to the Technical Support Center for the synthesis of trans-4-Propylcyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and improving the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially applicable method is the catalytic hydrogenation of 4-propylbenzoic acid. This method involves the reduction of the aromatic ring to a cyclohexane ring. An alternative, though less common, route involves the carboxylation of a propylcyclohexyl Grignard reagent.
Q2: I am getting a mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?
A2: The formation of a mixture of cis and trans isomers is a common challenge. To favor the trans isomer during catalytic hydrogenation, consider the following:
-
Catalyst Choice: Rhodium and Ruthenium catalysts, particularly on a carbon support (Rh/C or Ru/C), have been shown to provide good selectivity for the trans isomer in the hydrogenation of similar substituted benzoic acids.[1][2]
-
Reaction Temperature and Pressure: Higher temperatures can sometimes favor the formation of the more thermodynamically stable trans isomer. However, excessively high temperatures can lead to side reactions. A typical temperature range to explore is 100-150°C, with hydrogen pressures ranging from 10 to 40 bar.[2][3]
-
Isomerization: It is also possible to isomerize the cis isomer to the more stable trans isomer in a separate step, often by treatment with a strong base.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete Reaction: The hydrogenation may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.[4] Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.
-
Side Reactions: Under harsh conditions, the carboxylic acid group can be reduced to an alcohol or even undergo decarboxylation.[4] Using milder conditions and a selective catalyst can mitigate these side reactions.
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Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure proper pH adjustment during aqueous workup to maximize the recovery of the carboxylic acid in the organic phase.
Q4: What is the best way to purify the final product and remove the cis isomer?
A4: Purification can be challenging due to the similar physical properties of the cis and trans isomers.
-
Recrystallization: This is often the most effective method for separating the isomers on a larger scale. The trans isomer is typically less soluble and will crystallize out from a suitable solvent system, leaving the cis isomer in the mother liquor.
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed to separate the isomers.[5]
-
Hydrate Formation: In some cases, selective crystallization of a hydrate of one isomer can be used for separation.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation of 4-propylbenzoic acid.
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| Low Conversion of Starting Material | Inactive or poisoned catalyst. | Use a fresh batch of catalyst. Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). | Increased conversion of 4-propylbenzoic acid. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure within the safe limits of your reactor. Extend the reaction time and monitor progress.[4] | Drive the reaction to completion. | |
| High Percentage of cis-Isomer | Suboptimal catalyst or reaction conditions. | Screen different catalysts (e.g., Rh/C, Ru/C).[1][2] Experiment with varying the reaction temperature and pressure to find the optimal conditions for trans selectivity.[2][3] | Improved trans:cis isomer ratio. |
| Presence of Byproducts (e.g., 4-propylcyclohexylmethanol) | Over-reduction due to harsh reaction conditions. | Use a milder catalyst or lower the reaction temperature and/or pressure.[4] | Minimized formation of alcohol byproducts. |
| Difficulty in Isolating the Product | Improper workup procedure. | After the reaction, ensure the aqueous phase is made sufficiently acidic (pH ~2) to fully protonate the carboxylate before extraction with an organic solvent. | Improved recovery of the carboxylic acid product. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Propylbenzoic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Propylbenzoic Acid
-
5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent (e.g., acetic acid, ethanol, or a dioxane-water mixture)[7]
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, combine 4-propylbenzoic acid (1 equivalent) and the chosen solvent.
-
Add the Rh/C or Ru/C catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-40 bar).[3]
-
Heat the reaction mixture to the target temperature (e.g., 100-120°C) with vigorous stirring.[2][3]
-
Maintain these conditions for the required reaction time (e.g., 6-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the catalyst.
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Remove the solvent under reduced pressure.
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The crude product can then be purified by recrystallization to enrich the trans isomer.
Quantitative Data
The following table summarizes typical reaction conditions and their impact on the hydrogenation of benzoic acid derivatives, which can be extrapolated to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield | Notes on Selectivity |
| 5% Rh/C | Acetic Acid | 100 | 20 | >90% | Generally provides good selectivity for the trans isomer.[1] |
| 5% Ru/C | Water/Dioxane | 120 | 30 | ~85-95% | Effective for ring hydrogenation; selectivity can be influenced by solvent composition.[7] |
| 5% Pd/C | Ethanol | 100 | 15 | >95% | Highly active, but may result in a higher proportion of the cis isomer.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
Technical Support Center: Purification of trans-4-Propylcyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of trans-4-Propylcyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include the cis-isomer of 4-Propylcyclohexanecarboxylic Acid, unreacted starting materials from the synthesis, and other side-products. The specific impurities will depend on the synthetic route used.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. A sharp melting point close to the literature value (93 °C) is a good indicator of high purity.[1]
Q4: My purified product has a low melting point and a broad melting range. What could be the issue?
A4: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps are recommended.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and induce crystallization.- Try adding a seed crystal of pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Cool the solution in an ice bath or freezer.- Re-evaluate your choice of solvent. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound (93 °C).- The solution is cooling too rapidly.- High concentration of impurities. | - Ensure the solvent's boiling point is lower than 93 °C.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step like acid-base extraction to remove significant impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Ensure the flask is thoroughly cooled in an ice bath to minimize solubility.- Wash the crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
Acid-Base Extraction Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of carboxylic acid after acidification. | - Incomplete extraction of the carboxylate into the aqueous basic solution.- Insufficient acidification to precipitate the carboxylic acid.- The carboxylic acid has some solubility in the acidic aqueous solution. | - Ensure thorough mixing of the organic and aqueous layers during extraction.- Perform multiple extractions with the basic solution.- Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4).- If the product does not precipitate, extract the acidified aqueous layer with a fresh portion of organic solvent. |
| The organic layer is not clear after extraction. | - Formation of an emulsion.- Presence of finely dispersed solids. | - Add a small amount of brine (saturated NaCl solution) to break up emulsions.- Allow the mixture to stand for a longer period.- Filter the organic layer through a plug of glass wool or celite. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Based on the structure of this compound, suitable solvents for screening include heptane, hexane, cyclohexane, and mixtures of ethanol/water or acetone/water.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to just dissolve the solid.
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If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
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Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the crystals under vacuum.
Expected Purity and Yield:
-
Purity: >98% (as determined by HPLC or GC)
-
Yield: 70-90% (dependent on the purity of the crude material)
Acid-Base Extraction Protocol
This method is effective for separating the acidic this compound from neutral or basic impurities.
1. Dissolution:
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Dissolve the crude sample in a suitable organic solvent such as diethyl ether or ethyl acetate.
2. Extraction:
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Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate. The deprotonated carboxylate will be in the upper aqueous layer.
-
Drain the lower organic layer.
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Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
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Combine all the aqueous extracts.
3. Isolation:
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Cool the combined aqueous extracts in an ice bath.
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Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 4), which will cause the this compound to precipitate.
-
Collect the white precipitate by vacuum filtration.
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Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Expected Purity and Yield:
-
Purity: >95%
-
Yield: >90%
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Melting Point | 93 °C[1] |
| Boiling Point | 270.3 ± 8.0 °C[1] |
| Appearance | White crystalline solid |
| CAS Number | 38289-27-9 |
Table 2: Comparison of Purification Methods
| Method | Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | - High purity can be achieved.- Simple procedure. | - Yield can be lower due to solubility in the mother liquor.- May not remove impurities with similar solubility. |
| Acid-Base Extraction | >95% | >90% | - High yield.- Effective for removing neutral and basic impurities. | - May not remove other acidic impurities.- Requires the use of acids and bases. |
| Column Chromatography | >99% | 60-80% | - Can separate complex mixtures and isomers.- Very high purity is achievable. | - More time-consuming and requires more solvent.- Can be more expensive. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Diagram illustrating the acid-base extraction process.
References
Technical Support Center: trans-4-Propylcyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in trans-4-Propylcyclohexanecarboxylic Acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Q1: My final product of this compound shows a lower purity than expected after synthesis. What are the most likely impurities?
A1: The most common impurity is the cis-isomer of 4-Propylcyclohexanecarboxylic Acid . The catalytic hydrogenation of 4-propylbenzoic acid, a standard synthetic route, typically produces a mixture of cis and trans isomers. Other potential impurities can include:
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Unreacted Starting Material: Residual 4-propylbenzoic acid.
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Over-hydrogenation Products: Such as 4-propylcyclohexylmethanol, resulting from the reduction of the carboxylic acid group.
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Decarboxylation Products: Propylcyclohexane, formed by the loss of the carboxyl group under harsh reaction conditions.
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Solvent Residues: Residual solvents used during the synthesis or work-up.
Q2: How can I identify the specific impurities in my sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying the impurities in your this compound sample. The different components will have distinct retention times and fragmentation patterns.
-
The cis and trans isomers can often be separated and identified by their characteristic mass spectra.
-
4-Propylbenzoic acid will have a different retention time and a mass spectrum showing the aromatic ring.
-
Over-hydrogenation and decarboxylation products will have lower molecular weights and distinct fragmentation patterns.
Q3: My GC analysis shows two major peaks that I suspect are the cis and trans isomers. How can I confirm their identity?
A3: Confirmation can be achieved by comparing the gas chromatography retention times of your sample with those of commercially available pure cis and trans standards, if available. In the absence of standards, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexyl ring protons.
Q4: What are the best methods to purify this compound and remove the cis-isomer and other impurities?
A4: The two primary methods for purification are recrystallization and column chromatography .
-
Recrystallization is often effective for removing the cis-isomer and other impurities, as the trans-isomer is typically less soluble and will crystallize out preferentially from a suitable solvent system.
-
Flash column chromatography on silica gel can provide excellent separation of the cis and trans isomers, as well as removal of other byproducts.
Q5: I'm seeing byproducts that suggest over-hydrogenation. How can I minimize their formation?
A5: Over-hydrogenation can be minimized by optimizing the reaction conditions of the catalytic hydrogenation:
-
Catalyst: Use a less active catalyst or a lower catalyst loading.
-
Temperature and Pressure: Perform the reaction at a lower temperature and hydrogen pressure.
-
Reaction Time: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid further reduction of the carboxylic acid.
Quantitative Data on Common Impurities
The following table summarizes the common impurities, their typical source, and approximate levels that might be observed in a crude reaction mixture before purification. These values can vary significantly based on the specific reaction conditions.
| Impurity | Source | Typical Crude Purity Range (%) |
| cis-4-Propylcyclohexanecarboxylic Acid | Isomerization during synthesis | 10 - 40% |
| 4-Propylbenzoic Acid | Incomplete hydrogenation | 1 - 5% |
| 4-Propylcyclohexylmethanol | Over-hydrogenation | < 2% |
| Propylcyclohexane | Decarboxylation | < 1% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of impurities. Instrument parameters may need to be optimized for your specific system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the carboxylic acid (e.g., to its methyl ester using diazomethane or trimethylsilylation) to improve volatility and peak shape.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Screen for a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include hexanes, heptane, or mixtures of ethanol and water.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The trans-isomer should crystallize out. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a researcher dealing with impurities in a sample of this compound.
Technical Support Center: Synthesis of trans-4-Propylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Propylcyclohexanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found after the initial hydrogenation of 4-propylbenzoic acid?
The most common "impurity" or, more accurately, a co-product, is the cis-isomer of 4-propylcyclohexanecarboxylic acid. The catalytic hydrogenation of the aromatic ring typically produces a mixture of both cis and trans isomers.[1] The ratio between these isomers is highly dependent on the specific catalyst and reaction conditions used.[2]
Q2: I observe products corresponding to an alcohol or even a hydrocarbon in my final product mixture. What could be the cause?
The presence of cyclohexylmethanol derivatives or hydrocarbons like propylcyclohexane indicates over-reduction or hydrogenolysis. This can occur under harsh hydrogenation conditions (high temperature and pressure) or with the use of certain catalysts, such as ruthenium-based catalysts, especially in solvents like 1,4-dioxane.[3][4] These side reactions involve the reduction of the carboxylic acid group to an alcohol (cyclohexylmethanol) or its complete removal (hydrogenolysis).
Q3: My final product has a low yield of the trans-isomer after the epimerization step. What went wrong?
A low yield of the trans-isomer after epimerization usually points to incomplete conversion of the cis-isomer. Key factors for a successful epimerization are the choice of base (potassium hydroxide is commonly used), reaction temperature, and reaction time.[1][5] Insufficient temperature or time will result in a significant amount of the cis-isomer remaining in the product mixture.
Q4: Can I use a different catalyst than the one specified in the protocol?
While various catalysts can be used for the hydrogenation of aromatic rings, the choice of catalyst significantly impacts the selectivity and the resulting cis/trans isomer ratio. Palladium on carbon (Pd/C) is often selective for the hydrogenation of the aromatic ring without affecting the carboxylic acid group.[3] Rhodium-based catalysts are also effective.[6][7] Using a different catalyst may require re-optimization of the reaction conditions to minimize side reactions and achieve a favorable isomer ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of cis-isomer in the final product | Incomplete epimerization reaction. | Ensure the reaction temperature is maintained between 140-150 °C during the potassium hydroxide treatment. Increase the reaction time to ensure complete conversion.[1] |
| Presence of unreacted 4-propylbenzoic acid | Incomplete hydrogenation. | Check the activity of the catalyst; consider using fresh catalyst. Ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. Increase reaction time or temperature as needed, but monitor for side reactions. |
| Detection of byproducts such as 4-propylcyclohexylmethanol | Over-reduction of the carboxylic acid. | Use a more selective catalyst like Palladium on Carbon (Pd/C).[3] Employ milder reaction conditions (lower temperature and pressure). The use of a binary solvent system, such as 1,4-dioxane and water, can sometimes improve selectivity towards the desired carboxylic acid.[3][4] |
| Low overall yield | Mechanical losses during workup. Catalyst poisoning. | Carefully perform extraction and crystallization steps to minimize product loss. Ensure the starting material and solvent are free of impurities that could poison the catalyst, such as sulfur compounds.[8] |
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Isomer Distribution after Catalytic Hydrogenation of 4-n-Propylbenzoic Acid
| Isomer | Percentage (%) |
| This compound | 42.3 |
| cis-4-Propylcyclohexanecarboxylic acid | 56.6 |
| Data obtained from a specific experimental protocol and may vary based on reaction conditions.[1] |
Table 2: Product Purity and Yield after Epimerization
| Parameter | Value |
| Purity of trans-isomer | 99.6% |
| Yield of trans-isomer | 93.6% |
| Data reflects the outcome of the base-catalyzed epimerization of the cis/trans mixture.[1] |
Experimental Protocols & Workflows
Diagram 1: Synthetic Workflow
Caption: Overall synthetic route from 4-propylbenzoic acid.
Diagram 2: Side Reaction Pathways
Caption: Main reaction path and potential side reactions.
References
- 1. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Technical Support Center: Optimizing Reaction Conditions for trans-4-Propylcyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of trans-4-propylcyclohexanecarboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the yield and purity of your target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the catalytic hydrogenation of 4-propylbenzoic acid.
| Issue Encountered | Potential Cause | Suggested Solution & Optimization |
| Low or No Conversion of Starting Material | Inactive Catalyst | - Use a fresh batch of catalyst. Palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are common choices. - Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1] |
| Catalyst Poisoning | - Ensure the starting material and solvent are free from impurities, especially sulfur or nitrogen compounds, which can poison noble metal catalysts. - Purify the 4-propylbenzoic acid before the reaction if necessary. | |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure. While atmospheric pressure can work, pressures up to 15 MPa are sometimes used for benzoic acid hydrogenation.[2] - Ensure the reaction vessel is properly sealed and there are no leaks. | |
| Suboptimal Temperature | - Gently heating the reaction can increase the rate. However, be aware that temperature can also affect the isomer ratio.[1] | |
| Low Yield of Desired Product | Side Reactions | - In alcoholic solvents like methanol, esterification of the carboxylic acid can occur.[2] Using a non-alcoholic solvent such as acetic acid or a dioxane/water mixture can prevent this.[3] - At high temperatures and with certain catalysts, over-reduction to cyclohexylmethanol or hydrogenolysis products can occur.[4] |
| Product Loss During Workup | - Ensure complete extraction of the product from the reaction mixture. - Minimize the amount of solvent used for washing during filtration to avoid dissolving the product. | |
| Unfavorable cis:trans Isomer Ratio (High cis Isomer) | Kinetic Control | - The cis isomer is often the kinetically favored product, especially at lower temperatures, due to the syn-addition of hydrogen to the aromatic ring adsorbed on the catalyst surface.[2] |
| Insufficient Isomerization | - Increase the reaction temperature and/or extend the reaction time to allow the kinetically formed cis isomer to equilibrate to the more thermodynamically stable trans isomer.[3][5] - The choice of catalyst can influence the isomer ratio. Rhodium catalysts have been shown to have high cis selectivity in some cases.[2] | |
| Difficulty in Separating cis and trans Isomers | Similar Physical Properties | - The cis and trans isomers can have very similar physical properties, making separation challenging. |
| Ineffective Purification Method | - Fractional crystallization can be effective if there is a sufficient difference in solubility between the two isomers. Experiment with different solvent systems. - For difficult separations, chromatographic methods such as HPLC or GC are often more effective.[6] - Conversion to a derivative with better crystallinity, followed by separation and hydrolysis, can be a viable strategy.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the catalytic hydrogenation of 4-propylbenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring.
Q2: Why is the cis isomer often the major product initially?
A2: The formation of the cis isomer is typically favored under kinetic control. During catalytic hydrogenation, the aromatic ring adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same face of the ring (syn-addition), leading to the cis configuration.[2]
Q3: How can I increase the yield of the trans isomer?
A3: To favor the formation of the thermodynamically more stable trans isomer, you can manipulate the reaction conditions to be under thermodynamic control. This generally involves using higher reaction temperatures and longer reaction times to allow the initial cis product to isomerize to the trans product.[3][5] In some cases, the addition of a base or acid can facilitate this epimerization.[1]
Q4: What are the best catalysts and solvents for this hydrogenation?
A4: Common catalysts include palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and ruthenium-based catalysts.[3][4] The choice of solvent can be critical. While polar solvents like ethanol and methanol are often used, they can lead to ester byproducts.[2] Acetic acid is a good solvent that can also help in protonating the substrate, potentially facilitating the reaction.[1] A mixture of dioxane and water has also been shown to be effective and can influence selectivity.[3]
Q5: How can I purify the final product to obtain the pure trans isomer?
A5: Purification can be challenging due to the similar properties of the cis and trans isomers. Fractional crystallization is a common method, and its success depends on finding a solvent in which the two isomers have different solubilities. For more difficult separations, preparative chromatography (HPLC or GC) is recommended.[6]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Propylbenzoic Acid
This protocol describes a general procedure for the hydrogenation of 4-propylbenzoic acid to a mixture of cis- and this compound, with conditions favoring the trans isomer.
Materials:
-
4-Propylbenzoic Acid
-
10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (e.g., Celite®)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve 4-propylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the starting material).
-
Seal the reaction vessel and flush it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously and heat to a temperature that favors isomerization (e.g., 60-80 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This may take several hours to overnight.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with a small amount of ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Protocol 2: Purification by Fractional Crystallization
This protocol outlines a general procedure for enriching the trans isomer from a cis/trans mixture.
Materials:
-
Crude 4-propylcyclohexanecarboxylic acid (cis/trans mixture)
-
A suitable solvent or solvent mixture (e.g., hexane, acetone, or mixtures thereof)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. The less soluble isomer will start to crystallize.
-
For further crystallization, cool the mixture in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor (the remaining solution) by GC or NMR to determine the cis:trans ratio.
-
If necessary, repeat the recrystallization process with the enriched fraction to achieve higher purity of the trans isomer.
Quantitative Data
The following table summarizes the expected influence of various reaction parameters on the outcome of the hydrogenation of 4-substituted benzoic acids.
| Parameter | Condition | Effect on Conversion | Effect on cis:trans Ratio | Reference |
| Catalyst | Rhodium-based | High | Tends to favor the cis isomer (kinetic product) | [2] |
| Palladium-based | Generally high | Can favor the trans isomer under thermodynamic conditions | [4] | |
| Ruthenium-based | High | Can be selective for ring hydrogenation, ratio depends on conditions | [3] | |
| Temperature | Low (e.g., room temp.) | Slower reaction rate | Favors the cis (kinetic) product | [3][5] |
| High (e.g., >60 °C) | Faster reaction rate | Favors the trans (thermodynamic) product through isomerization | [3][5] | |
| Solvent | Acetic Acid | Good conversion | Can facilitate the reaction | [1] |
| Alcohols (e.g., Methanol) | Good conversion | Risk of ester side-product formation | [2] | |
| Dioxane/Water | Good conversion | Can enhance selectivity for ring hydrogenation | [3] | |
| Reaction Time | Short | Lower conversion, higher cis content | Favors kinetic product | [3] |
| Long | Higher conversion, higher trans content | Allows for equilibration to the thermodynamic product | [3] |
Visualizations
The following diagrams illustrate the key workflows and concepts in the synthesis and optimization of this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Energy profile illustrating kinetic versus thermodynamic control.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: trans-4-Propylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of trans-4-Propylcyclohexanecarboxylic Acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The compound is known to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not widely published, it is a good laboratory practice to protect all chemicals from prolonged exposure to light. For stability studies, photostability should be evaluated as part of forced degradation testing.
Q4: What are the known hazardous decomposition products of this compound?
A4: Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[1] The degradation products under other conditions would need to be identified through formal stability studies.
Q5: Does this compound have a defined shelf life?
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound, potentially indicating instability or degradation.
Caption: Troubleshooting workflow for stability issues.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Improper storage (exposure to air, moisture), thermal degradation. | Verify that the compound has been stored in a tightly sealed container, under an inert atmosphere, and away from heat sources. Perform a purity check using a suitable analytical method. |
| Inconsistent assay results or appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Degradation of the compound. | Review storage and handling procedures. Analyze the sample using a stability-indicating method to separate and identify potential degradation products. Consider sourcing a new batch of the compound. |
| Low yield in a chemical reaction where the compound is a starting material | Purity of the starting material may be compromised due to degradation. | Re-characterize the starting material to confirm its purity and identity. Use a fresh, properly stored batch of the compound for the reaction. |
| Difficulty in dissolving the compound in a previously suitable solvent | Potential polymerization or formation of less soluble degradation products. | Attempt dissolution using sonication. If the issue persists, analyze the material for impurities. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Store the vials under the same temperature and time conditions as the acid hydrolysis samples.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the vials at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis. Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The PDA detector can be used to assess peak purity.
Caption: Workflow for forced degradation studies.
Analytical Method Development: Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
Typical Starting Conditions for Method Development:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 210 nm, or determined by UV scan) |
| Injection Volume | 10 µL |
Method Optimization: The initial conditions should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks. This may involve adjusting the mobile phase pH, changing the organic modifier (e.g., to methanol), or using a different column chemistry. The final method must be validated according to ICH guidelines.
References
Technical Support Center: Handling Viscous Solutions of trans-4-Propylcyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for handling viscous solutions of trans-4-Propylcyclohexanecarboxylic Acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Estimated Physicochemical Properties
Table 1: Estimated Solubility of this compound at 25°C
| Solvent | Estimated Solubility | Polarity | Notes |
| Water | Poorly soluble | Polar Protic | Solubility is expected to be low due to the nonpolar propyl group and cyclohexane ring.[1][2] |
| Ethanol | Soluble | Polar Protic | Generally a good solvent for carboxylic acids. |
| Methanol | Soluble | Polar Protic | Similar to ethanol, should effectively dissolve the compound. |
| Acetone | Soluble | Polar Aprotic | A versatile solvent for many organic compounds. |
| Dichloromethane (DCM) | Soluble | Polar Aprotic | A common solvent for nonpolar to moderately polar organic molecules. |
| Toluene | Soluble | Nonpolar | The nonpolar nature of toluene should facilitate the dissolution of the hydrocarbon portions of the molecule.[2] |
| Hexane | Sparingly soluble | Nonpolar | The carboxylic acid group will limit solubility in highly nonpolar solvents. |
| Diethyl Ether | Soluble | Slightly Polar | A common solvent for the extraction and purification of organic acids.[2] |
Table 2: Estimated Viscosity of this compound Solutions
| Solvent | Concentration | Estimated Viscosity | Notes |
| Ethanol | Low (e.g., < 5% w/v) | Low to Moderate | At low concentrations, the viscosity is not expected to be significantly higher than the solvent itself. |
| Ethanol | High (e.g., > 20% w/v) | Moderate to High | At higher concentrations, intermolecular hydrogen bonding can lead to a significant increase in viscosity.[3] |
| Toluene | Low (e.g., < 5% w/v) | Low | Non-polar solvents are less likely to promote the strong intermolecular interactions that lead to high viscosity. |
| Toluene | High (e.g., > 20% w/v) | Moderate | While lower than in polar solvents, high concentrations can still lead to increased viscosity due to molecular crowding. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Material Weighing: Accurately weigh the desired amount of this compound, which is a solid at room temperature.
-
Solvent Addition: Add the chosen solvent to the solid in an appropriate container (e.g., a volumetric flask).
-
Dissolution:
-
For poorly soluble or waxy solids, initial crushing of the solid can increase the surface area and speed up dissolution.
-
Use a magnetic stirrer or vortex mixer to agitate the solution.
-
Gentle warming of the solution can significantly improve the rate of dissolution. However, be mindful of the solvent's boiling point and the compound's stability.
-
If the compound is still difficult to dissolve, consider using a co-solvent system or adjusting the pH if working with an aqueous solution.
-
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final desired volume with the solvent.
-
Mixing: Ensure the final solution is homogeneous by inverting the container several times.
Protocol 2: Accurate Pipetting of Viscous Solutions using Reverse Pipetting
-
Set the Volume: Set the pipette to the desired delivery volume.
-
Aspirate: Depress the plunger completely to the second stop (the blowout position). Immerse the pipette tip into the solution and slowly release the plunger to aspirate the liquid.
-
Dispense: Move the pipette tip to the receiving vessel. Depress the plunger smoothly and steadily to the first stop.
-
Residual Volume: A small amount of liquid will remain in the tip. This is the excess volume that is not part of the set delivery volume.
-
Discard: Dispose of the residual liquid and the pipette tip appropriately.
Troubleshooting Guides and FAQs
Dissolving the Compound
Q1: I am having difficulty dissolving the solid this compound. What can I do?
A1: this compound is a crystalline solid and may require some effort to dissolve, especially at higher concentrations. Here are several strategies you can employ:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of most organic compounds. Use a water bath for controlled heating.
-
Increase Agitation: Use a magnetic stirrer or vortex mixer to provide continuous agitation.
-
Reduce Particle Size: Grinding the solid into a fine powder before adding the solvent will increase the surface area and speed up dissolution.
-
Use a Co-solvent: If you are using a solvent in which the compound is only sparingly soluble, adding a small amount of a co-solvent in which it is highly soluble can improve overall solubility.
-
pH Adjustment (for aqueous solutions): If you are working with an aqueous-based system, increasing the pH with a base (e.g., NaOH) will deprotonate the carboxylic acid to form a more soluble carboxylate salt.
Q2: My solution is cloudy even after prolonged stirring. What could be the cause?
A2: Cloudiness can indicate several issues:
-
Incomplete Dissolution: You may not have reached the solubility limit of the compound in the chosen solvent at that temperature. Try the methods mentioned in A1.
-
Impurities: The starting material may contain insoluble impurities. If the cloudiness persists after attempting to fully dissolve the compound, you may need to filter the solution.
-
Precipitation: If the solution was heated to dissolve the compound, it might be precipitating out as it cools to room temperature. You may need to work with a more dilute solution or maintain a higher temperature.
Handling Viscous Solutions
Q3: My solution is very thick and difficult to pipette accurately. What should I do?
A3: High viscosity is a common challenge when working with concentrated solutions of compounds that can form strong intermolecular interactions, such as hydrogen bonds.[3] Here are some techniques to improve accuracy:
-
Reverse Pipetting: This is the recommended technique for viscous liquids. By aspirating more liquid than you dispense, you minimize the error caused by the film of liquid that remains on the inside of the pipette tip. Refer to Protocol 2 for detailed steps.
-
Positive Displacement Pipettes: For highly viscous solutions, a positive displacement pipette is the most accurate tool. These pipettes use a piston that is in direct contact with the liquid, eliminating the air cushion that can cause inaccuracies in standard air displacement pipettes.
-
Wide-Bore Pipette Tips: Using pipette tips with a wider opening can make it easier to aspirate and dispense viscous liquids.
-
Slow and Steady Pipetting: Aspirate and dispense the liquid slowly and deliberately to allow the viscous solution to move without introducing air bubbles.
Q4: I am getting air bubbles in my pipette tip when I try to aspirate the viscous solution. How can I prevent this?
A4: Air bubbles are a common problem with viscous liquids and can lead to significant volume errors. To avoid them:
-
Immerse the Tip Properly: Make sure the pipette tip is sufficiently submerged in the solution during aspiration.
-
Aspirate Slowly: Aspirating too quickly can cause air to be drawn into the tip.
-
Pre-wet the Tip: Aspirate and dispense the liquid back into the source container a few times before taking the actual measurement. This coats the inside of the tip and can help to reduce bubble formation.
Visual Guides
Caption: Workflow for preparing and troubleshooting viscous solutions.
Caption: Decision tree for selecting the appropriate pipetting method.
References
Technical Support Center: Scaling Up Trans-4-Propylcyclohexanecarboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of trans-4-Propylcyclohexanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent starting material for the synthesis of this compound is 4-n-propylbenzoic acid.[1]
Q2: What is the primary challenge in synthesizing the pure trans isomer?
A2: The primary challenge is that the initial catalytic hydrogenation of 4-n-propylbenzoic acid typically yields a mixture of cis and trans isomers.[1][2] The more stable trans isomer, where the substituent is in the equatorial position, is the desired product for many applications, including as an intermediate for liquid crystals and pharmaceuticals.[3]
Q3: How can the cis isomer be converted to the desired trans isomer?
A3: The conversion of the cis isomer to the trans isomer is achieved through a process called epimerization. This is typically accomplished by heating the cis/trans mixture in the presence of a base, such as potassium hydroxide.[1][2][3]
Q4: What catalysts are effective for the hydrogenation of the aromatic ring?
A4: Ruthenium-based catalysts, such as Ruthenium on carbon (Ru/C), are effective for the hydrogenation of the benzoic acid derivative.[4][5] Rhodium catalysts have also been mentioned.[5] Ruthenium is often preferred due to its lower cost and high efficiency.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Cyclohexanecarboxylic Acid | Incomplete hydrogenation of the starting material (4-n-propylbenzoic acid). | - Increase hydrogen pressure during the reaction.[4][5] - Extend the reaction time. - Ensure proper catalyst activity and loading. Ruthenium on carbon is a preferred catalyst.[4][5] |
| High Percentage of cis Isomer in the Product | The catalytic reduction naturally produces a mixture of cis and trans isomers. | Perform an epimerization step. Heat the cis/trans mixture with a base like potassium hydroxide (KOH) at elevated temperatures (e.g., 140-150 °C) to convert the cis isomer to the more stable trans isomer.[1][2] |
| Difficulty in Isolating the Pure trans Isomer | Inefficient separation of the cis and trans isomers. | After epimerization, the product can be purified by recrystallization from a suitable solvent system, such as water/methanol, to achieve high purity.[1] |
| Inconsistent Reaction Outcomes at Scale | Variations in reaction parameters such as temperature, pressure, and mixing. | - Precisely control the temperature during epimerization, as it can influence the isomer ratio. A preferred temperature range is between 90 °C and 120 °C.[4] - Ensure efficient and consistent stirring, especially in larger reaction vessels. |
Quantitative Data Summary
Table 1: Hydrogenation and Epimerization Reaction Parameters and Outcomes
| Parameter | Hydrogenation of p-aminobenzoic acid (analogue) | Epimerization of 4-n-Propyl-cyclohexanecarboxylic acid |
| Starting Material | p-aminobenzoic acid | 4-n-Propyl-cyclohexanecarboxylic acid (trans 42.3%, cis 56.6%) |
| Catalyst/Reagent | 5% Ru/C[5] | 96% Potassium Hydroxide[1][2] |
| Solvent | 10% NaOH in water[5] | Shellsol 71[1][2] |
| Temperature | 100 °C[5] | 140-150 °C[1][2] |
| Pressure | 15 bar Hydrogen[5] | Not specified |
| Reaction Time | 20 h[5] | 3.5 hrs[1][2] |
| Initial cis:trans Ratio | Not applicable | 1.34 : 1 |
| Final trans Purity/Ratio | cis:trans ratio of 1:4.6[5] | In-situ purity of trans form: 99.2%[1] |
| Final Yield | Not specified for isolated product | 93.6%[1] |
| Final Purity | Not specified | 99.6%[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-n-propylbenzoic acid (Adapted from analogous procedures)
-
In a suitable autoclave, combine 4-n-propylbenzoic acid, a solvent such as an aqueous solution of sodium hydroxide, and a Ruthenium on carbon (Ru/C) catalyst (e.g., 5% Ru/C).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 15 bar).[5]
-
Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Maintain these conditions for a sufficient time (e.g., 20 hours) until the reaction is complete, which can be monitored by techniques like TLC or HPLC.[5]
-
After cooling and depressurizing the reactor, filter off the catalyst.
-
Acidify the filtrate to precipitate the mixture of cis- and this compound.
-
Collect the solid product by filtration and dry.
Protocol 2: Epimerization of cis/trans-4-Propylcyclohexanecarboxylic Acid Mixture
-
Dissolve the mixture of cis- and this compound in a high-boiling inert solvent (e.g., Shellsol 71).[1][2]
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for approximately 3.5 hours with stirring.[1][2]
-
Monitor the conversion of the cis to the trans isomer using a suitable analytical method like Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture.
-
Add water and a solvent like methanol to partition the phases.[2]
-
Separate the aqueous/methanolic phase containing the potassium salt of the product.
-
Cool this phase and acidify with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the this compound.[2]
-
Filter the precipitated solid, wash with water, and dry to obtain the crude trans product.
-
For further purification, recrystallize the product from a suitable solvent system like water/methanol to achieve high purity.[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for scaling up production.
References
- 1. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Solvent Removal from trans-4-Propylcyclohexanecarboxylic Acid
Welcome to the technical support center for handling trans-4-Propylcyclohexanecarboxylic Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of solvents from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for solvent removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting the appropriate solvent removal technique and optimizing process parameters. Key properties are summarized in the table below. The compound is a white to off-white crystalline solid and is soluble in many common organic solvents but has low solubility in water.[1] It is also noted to be air-sensitive.[2]
Q2: Which methods are recommended for removing solvents from this compound?
A2: The most common and effective methods for solvent removal from a crystalline solid like this compound are:
-
Rotary Evaporation: Ideal for removing bulk solvents, especially those with low to moderate boiling points.
-
Recrystallization: A purification technique that also serves to remove residual solvent by precipitating the pure compound from a saturated solution.
-
Vacuum Drying: Used to remove final traces of residual solvent from the crystalline product after initial solvent removal by other methods.
Q3: How can I determine the level of residual solvent in my final product?
A3: Headspace Gas Chromatography (GC-HS) is the preferred and most sensitive method for quantifying residual solvents in pharmaceutical products and intermediates. This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the gas phase (headspace), which is then injected into a gas chromatograph for separation and quantification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Melting Point | 93 °C[1][3] |
| Boiling Point | 270.3 ± 8.0 °C (Predicted)[1] |
| Vapor Pressure | 0.00195 mmHg at 25 °C[1] |
| Appearance | White to almost white crystalline powder[3] |
| pKa | 4.92 ± 0.10 (Predicted)[3] |
Table 2: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | Cyclohexanecarboxylic Acid (Analogue) |
| Water | Low solubility[1] | Slightly soluble (0.201 g / 100 g at 15 °C) |
| Methanol | Soluble[3] | Soluble |
| Ethanol | Soluble | Miscible[4] |
| Acetone | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Toluene | Soluble | Soluble |
| Hexane | Sparingly soluble to soluble | More soluble in non-polar solvents[5] |
Experimental Protocols
Rotary Evaporation
This protocol is designed for the bulk removal of a solvent from a solution containing this compound.
Methodology:
-
Preparation:
-
Ensure the rotary evaporator is clean and the cold trap is filled with a suitable cooling medium (e.g., dry ice and acetone).
-
Transfer the solution of this compound into a round-bottom flask. Do not fill the flask more than halfway.
-
-
Assembly:
-
Securely attach the flask to the rotary evaporator.
-
Lower the flask into the water bath.
-
-
Evaporation:
-
Start the rotation of the flask to create a thin film of the solution on the inner surface.
-
Gradually apply vacuum. The appropriate vacuum level will depend on the solvent being removed.
-
Set the water bath temperature. A general rule is to set the bath temperature 20-30°C higher than the boiling point of the solvent at the applied pressure. However, do not exceed 60-70°C to minimize the risk of thermal degradation, even though the compound's boiling point is high.
-
-
Completion:
-
Continue evaporation until all the solvent has been removed and a solid residue of this compound remains.
-
Release the vacuum, stop the rotation, and raise the flask from the water bath.
-
Allow the flask to cool before detaching it.
-
Recrystallization
This protocol describes the purification and removal of residual solvent from this compound.
Methodology:
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on qualitative data, alcohols (methanol, ethanol) or a mixed solvent system (e.g., ethanol/water, acetone/hexane) are good starting points.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals, preferably in a vacuum oven, to remove any remaining solvent.
-
Vacuum Drying
This protocol is for the final drying of crystalline this compound to remove trace amounts of solvent.
Methodology:
-
Preparation:
-
Spread the crystalline this compound in a thin layer on a watch glass or in a crystallization dish to maximize the surface area.
-
-
Drying:
-
Place the sample in a vacuum oven.
-
Apply vacuum and gently heat the oven. A temperature of 40-50°C is generally sufficient and well below the melting point of the compound (93°C), minimizing the risk of melting or degradation.
-
Dry the sample until a constant weight is achieved, indicating that all residual solvent has been removed. The drying time will depend on the solvent being removed and the amount of sample.
-
Troubleshooting Guide
Issue 1: "Oiling out" during recrystallization.
-
Description: Instead of forming crystals upon cooling, the compound separates as an oily liquid.
-
Cause: This can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high, leading to supersaturation at a temperature above its melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider using a solvent with a lower boiling point or a mixed solvent system.
-
Issue 2: Poor recovery of crystals after recrystallization.
-
Description: A significantly lower than expected yield of crystalline product is obtained.
-
Cause:
-
Using too much solvent, which keeps a large amount of the compound dissolved in the mother liquor.
-
Cooling the solution too quickly, which can lead to the formation of fine, impure crystals that are difficult to collect.
-
Incomplete crystallization.
-
-
Solution:
-
If too much solvent was used, concentrate the mother liquor by rotary evaporation and cool again to obtain a second crop of crystals.
-
Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.
-
Issue 3: The product is not completely dry after rotary evaporation.
-
Description: The solid product still appears wet or has a solvent odor after using the rotary evaporator.
-
Cause:
-
Insufficient evaporation time.
-
Inadequate vacuum or bath temperature.
-
The presence of a high-boiling point solvent.
-
-
Solution:
-
Ensure the system is under a sufficient vacuum for the solvent being removed.
-
Check that the water bath temperature is appropriate.
-
For stubborn residual solvents, transfer the product to a vacuum oven for final drying as described in the vacuum drying protocol.
-
Visualizations
Caption: Workflow for solvent removal from this compound.
References
Validation & Comparative
Purity Analysis of trans-4-Propylcyclohexanecarboxylic Acid: A Comparative Guide to HPLC, GC, and qNMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and key intermediates. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of trans-4-Propylcyclohexanecarboxylic Acid. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. For a non-volatile and thermally stable compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.
Experimental Protocol: RP-HPLC-UV
A robust RP-HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 60% Acetonitrile, 40% 0.1% Phosphoric Acid in Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Rationale for Method Parameters:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately nonpolar analyte.
-
Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to improved peak shape and consistent retention.
-
Isocratic Elution: An isocratic mobile phase composition is sufficient for the separation of the main component from its likely impurities, offering simplicity and robustness.
-
UV Detection at 210 nm: Saturated carboxylic acids lack a strong chromophore, but they exhibit absorbance at low UV wavelengths, with 210 nm providing adequate sensitivity for detection.[1]
Potential Impurities:
Based on the common synthesis route involving the hydrogenation of p-propylbenzoic acid, potential impurities include:
-
cis-4-Propylcyclohexanecarboxylic Acid: The geometric isomer is a primary process-related impurity.
-
p-Propylbenzoic Acid: Unreacted starting material.
-
Hydrogenation byproducts: Other partially or fully reduced species.
Performance Characteristics (Typical)
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on validated methods for similar aliphatic carboxylic acids.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust method, other techniques offer unique advantages for the purity assessment of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is well-suited for the analysis of volatile and thermally stable compounds. Although carboxylic acids can be challenging to analyze directly due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.
Advantages:
-
High separation efficiency, especially with capillary columns.
-
Sensitive and universal flame ionization detector (FID).
-
Ideal for identifying and quantifying volatile and semi-volatile impurities.
Disadvantages:
-
Requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester), which adds a step to the sample preparation and can introduce variability.
-
Not suitable for non-volatile or thermally labile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.
Advantages:
-
Provides a direct measure of purity without the need for a specific reference standard of this compound.
-
Offers structural information about the analyte and any impurities present in the same experiment.
-
Can be faster than developing and validating a new chromatographic method.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-purity internal standard that does not have overlapping signals with the analyte.
-
May be less effective at resolving and quantifying very closely related impurities.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Sample Volatility | Not required. | Required (often after derivatization). | Not required. |
| Reference Standard | Requires a reference standard of the analyte for quantification. | Requires a reference standard of the analyte (or its derivative) for quantification. | Requires a certified internal standard of a different compound. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (mg/mL). |
| Impurity Profiling | Excellent for a wide range of polar and nonpolar impurities. | Excellent for volatile and semi-volatile impurities. | Can identify and quantify impurities with distinct NMR signals. |
| Sample Preparation | Simple dissolution. | Derivatization often required. | Precise weighing of sample and internal standard. |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample (including derivatization). | 5-15 minutes per sample (for data acquisition). |
Experimental Workflows
References
A Comparative Guide to trans-4-Propylcyclohexanecarboxylic Acid and trans-4-Pentylcyclohexanecarboxylic Acid for Researchers
This guide provides a detailed comparison of trans-4-Propylcyclohexanecarboxylic Acid and trans-4-Pentylcyclohexanecarboxylic Acid, two closely related aliphatic carboxylic acids. The focus is on their physicochemical properties and applications, particularly in the field of materials science, to assist researchers, scientists, and drug development professionals in their work. While both compounds are primarily utilized as intermediates in the synthesis of liquid crystals, this document compiles available data to facilitate an objective comparison.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in the table below. These properties are crucial for understanding their behavior in various chemical reactions and physical systems.
| Property | This compound | trans-4-Pentylcyclohexanecarboxylic Acid |
| Molecular Formula | C10H18O2 | C12H22O2 |
| Molecular Weight | 170.25 g/mol | 198.30 g/mol |
| Melting Point | 98 °C[1] | 51-57 °C[2] |
| Boiling Point | ~270.3 °C (Predicted) | ~295.6 - 304.6 °C (Predicted)[1] |
| pKa | ~4.92 (Predicted) | ~4.94 (Predicted) |
| Solubility | Soluble in Methanol | Soluble in Methanol |
Primary Application: Liquid Crystal Synthesis
Both this compound and trans-4-Pentylcyclohexanecarboxylic Acid are key building blocks in the synthesis of liquid crystal materials.[3][4] The trans-cyclohexane ring provides a rigid and linear core structure, which is a fundamental requirement for the formation of liquid crystalline phases. The carboxylic acid group allows for esterification reactions with various alcohol or phenol derivatives to produce the final liquid crystal molecules.
The length of the alkyl chain (propyl vs. pentyl) on the cyclohexane ring influences the mesomorphic properties of the resulting liquid crystals, such as the temperature range of the liquid crystal phase and the specific type of phase (e.g., nematic, smectic). Generally, longer alkyl chains tend to lower the melting point and broaden the temperature range of the liquid crystal phase. Cyclohexane-based liquid crystals are favored for their low viscosity and high stability.[2]
Experimental Protocols
General Synthesis of a Liquid Crystal Ester
This protocol describes a typical esterification reaction to form a liquid crystal molecule.
Materials:
-
trans-4-Alkylcyclohexanecarboxylic acid (either propyl or pentyl variant)
-
A substituted phenol or alcohol
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) or a similar catalyst
-
Anhydrous dichloromethane (DCM) or another appropriate aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the trans-4-alkylcyclohexanecarboxylic acid and the substituted phenol/alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP to the solution. In a separate container, dissolve DCC in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure liquid crystal ester.
Biological Activity and Drug Development Potential
There is limited publicly available information directly comparing the biological activities of this compound and trans-4-Pentylcyclohexanecarboxylic Acid. However, the broader class of cyclohexanecarboxylic acid derivatives has been explored in the context of drug discovery. For instance, structure-activity relationship (SAR) studies on other cyclohexane derivatives have investigated their potential as anti-inflammatory and antiproliferative agents.[5][6] The carboxylic acid moiety can be a key pharmacophore, but its hydrophilic nature can sometimes lead to unfavorable pharmacokinetic properties.[7] Therefore, these molecules often serve as scaffolds for further chemical modification in drug design. While both the propyl and pentyl derivatives are mentioned as intermediates for pharmaceuticals, specific applications and comparative efficacy data are not widely reported.[3]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a liquid crystal monomer, as described in the experimental protocol.
Caption: General workflow for liquid crystal synthesis.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [guidechem.com]
- 4. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
validation of trans-4-Propylcyclohexanecarboxylic Acid structure by X-ray crystallography
A Comparative Guide to the Structural Validation of trans-4-Propylcyclohexanecarboxylic Acid: X-ray Crystallography versus Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural validation of this compound, a molecule of interest in materials science and as a synthetic intermediate. While a definitive single-crystal X-ray diffraction study on this compound is not publicly available, this guide will utilize data from closely related structures to provide a benchmark for comparison against common spectroscopic techniques.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography provides direct and precise information about the spatial arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.
Reference Crystallographic Data for a Structurally Similar Compound
To illustrate the expected solid-state conformation of this compound, we present crystallographic data for trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, which shares the same core cyclohexane ring system. In such structures, the cyclohexane ring is anticipated to adopt a stable chair conformation with the substituents in equatorial positions to minimize steric hindrance.
Table 1: Crystallographic Data for a Reference Compound: trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9006 (5) |
| b (Å) | 7.0880 (9) |
| c (Å) | 20.2754 (18) |
| α (°) | 90.371 (3) |
| β (°) | 97.479 (2) |
| γ (°) | 111.222 (2) |
| Volume (ų) | 782.44 (14) |
| Z | 2 |
| R-factor | 0.045 |
Data obtained from a representative structure of a similar cyclohexane derivative.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a saturated solution. For this compound, solvents such as acetone or ethyl acetate could be explored.
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.
Spectroscopic Methods: Versatile Tools for Structural Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine structural characterization and can corroborate the stereochemistry suggested by crystallographic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide key structural information.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~12 | Broad singlet | -COOH |
| 2.0 - 2.5 | Multiplet | -CH(COOH) | ||
| 0.8 - 2.0 | Multiplets | Cyclohexane & Propyl CH, CH₂ | ||
| ~0.9 | Triplet | -CH₂CH₃ | ||
| ¹³C NMR | ¹³C | ~180 | Singlet | -COOH |
| 40 - 50 | Singlet | -CH(COOH) | ||
| 20 - 40 | Singlets | Cyclohexane & Propyl CH₂ | ||
| ~14 | Singlet | -CH₂CH₃ |
Predicted values based on typical chemical shifts for similar functional groups.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid group has very characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~2930, ~2850 | Strong | C-H stretch | Alkane (Cyclohexane & Propyl) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1450 | Medium | C-H bend | Alkane |
| ~1250 | Medium | C-O stretch | Carboxylic Acid |
| ~920 | Broad | O-H bend | Carboxylic Acid (dimer) |
Characteristic absorption ranges for carboxylic acids and alkanes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray (ESI) | Positive | 171.1385 | 153 ([M-H₂O+H]⁺), 125 ([M-COOH+H]⁺) |
Calculated for the molecular formula C₁₀H₁₈O₂.
Experimental Protocols for Spectroscopic Analyses
-
NMR Spectroscopy: A small sample (5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
IR Spectroscopy: A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. The mass spectrum is then acquired using an appropriate ionization technique.
Comparative Workflow for Structural Validation
The following diagram illustrates the logical flow and relationship between X-ray crystallography and spectroscopic methods in the structural validation of a novel compound like this compound.
Caption: Workflow for structural validation.
Conclusion
While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state, a combination of spectroscopic techniques provides a powerful and more routinely accessible approach for structural confirmation. For this compound, NMR, IR, and mass spectrometry can collectively confirm the molecular formula, the presence of key functional groups, the connectivity of atoms, and provide strong evidence for the trans stereochemistry. In the absence of a dedicated crystal structure, these spectroscopic methods, when compared with data from closely related and structurally characterized analogs, offer a high degree of confidence in the assigned structure. This integrated analytical approach is fundamental in modern chemical research and drug development.
References
- 1. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]
- 3. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid(65355-32-0) 1H NMR spectrum [chemicalbook.com]
A Spectroscopic Comparison of Cis and Trans Isomers of 4-Propylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of cis- and trans-4-propylcyclohexanecarboxylic acid. Due to the limited availability of direct spectroscopic data for these specific isomers, this guide utilizes data from closely related 4-alkylcyclohexanecarboxylic acids to illustrate the expected spectroscopic differences. The principles outlined are foundational for the structural elucidation and differentiation of stereoisomers in drug development and chemical research.
Introduction to Stereoisomerism in Substituted Cyclohexanes
The cis and trans isomers of 4-propylcyclohexanecarboxylic acid are stereoisomers that differ in the spatial arrangement of the propyl and carboxylic acid groups on the cyclohexane ring. In the most stable chair conformation, the bulky propyl and carboxylic acid groups will preferentially occupy the equatorial positions to minimize steric strain.
-
In the trans isomer, both the propyl and carboxylic acid groups can occupy equatorial positions, leading to a conformationally locked and more stable structure.
-
In the cis isomer, one group must be in an axial position while the other is equatorial. This leads to a conformational equilibrium between two chair forms of different energies. The conformer with the larger propyl group in the equatorial position is expected to be the major contributor.
These conformational differences give rise to distinct spectroscopic signatures, which can be observed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers of 4-alkylcyclohexanecarboxylic acids.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift and multiplicity of the proton attached to the carbon bearing the carboxylic acid (H1) are particularly diagnostic. In the trans isomer, H1 is axial and will typically appear at a higher field (more shielded) with larger axial-axial coupling constants. In the cis isomer, H1 is equatorial in the major conformer and will appear at a lower field (more deshielded) with smaller equatorial-axial and equatorial-equatorial coupling constants. The overall signal envelope for the cyclohexane ring protons is generally broader for the trans isomer due to the rigid diequatorial conformation.[1]
Table 1: Comparative ¹H NMR Data (Illustrative)
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| This compound | Carboxyl (-COOH) | 10.0 - 13.0 | Broad singlet |
| H1 (proton on C-COOH) | ~2.2 (axial) | Triplet of triplets (tt), large J_ax-ax (~10-13 Hz), small J_ax-eq (~3-4 Hz) | |
| Cyclohexane Ring Protons | Multiplets | Broader signal envelope | |
| Propyl Group Protons | 0.8 - 1.6 | Multiplets | |
| cis-4-Propylcyclohexanecarboxylic Acid | Carboxyl (-COOH) | 10.0 - 13.0 | Broad singlet |
| H1 (proton on C-COOH) | ~2.5 (equatorial) | Multiplet with smaller coupling constants | |
| Cyclohexane Ring Protons | Multiplets | Narrower signal envelope | |
| Propyl Group Protons | 0.8 - 1.6 | Multiplets |
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts are also sensitive to the stereochemistry. The axial or equatorial orientation of the substituents influences the shielding of the ring carbons. Generally, carbons bearing axial substituents are more shielded (appear at a higher field) compared to those with equatorial substituents.
Table 2: Comparative ¹³C NMR Data (Illustrative)
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) |
| This compound | Carboxyl (-COOH) | 175 - 185 |
| C1 (carbon with -COOH) | ~43 | |
| Cyclohexane Ring Carbons | 25 - 45 | |
| Propyl Group Carbons | 14 - 37 | |
| cis-4-Propylcyclohexanecarboxylic Acid | Carboxyl (-COOH) | 175 - 185 |
| C1 (carbon with -COOH) | ~41 (more shielded) | |
| Cyclohexane Ring Carbons | 24 - 43 | |
| Propyl Group Carbons | 14 - 37 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be very similar, dominated by the characteristic absorptions of the carboxylic acid functional group. Minor differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to subtle differences in vibrational modes arising from the different conformations.
Table 3: Comparative IR Spectroscopy Data
| Isomer | Functional Group | Absorption Range (cm⁻¹) | Appearance |
| cis and trans | O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C-H (Alkyl) | 2850 - 2960 | Sharp | |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | |
| C-O | 1210 - 1320 | Medium | |
| O-H Bend | 900 - 960 | Broad |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as mass spectrometry typically does not distinguish between stereoisomers under standard conditions. The fragmentation patterns will be characteristic of a carboxylic acid, with a prominent peak corresponding to the loss of the carboxylic acid group.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Value | Fragmentation |
| 170 | [M]⁺ (Molecular Ion) |
| 125 | [M - COOH]⁺ |
| 111 | [M - C₃H₇ - H₂O]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified cis- or this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : The experiments are performed on a 400 MHz or 500 MHz NMR spectrometer. The field is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A standard proton-decoupled ¹³C experiment is performed. A spectral width of 0 to 220 ppm is used, with a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[2]
-
Instrument Setup : A background spectrum of the clean, empty ATR crystal is recorded.
-
Acquisition : The sample is brought into firm contact with the ATR crystal using the pressure clamp. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[2]
-
Data Processing : The resulting spectrum is baseline corrected and displayed in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Esterification) : To increase volatility for GC analysis, the carboxylic acid is converted to its methyl ester. This can be achieved by reacting the acid with a solution of BF₃ in methanol at 60-100°C for 30-60 minutes.
-
Sample Preparation : The resulting methyl ester is extracted into an organic solvent (e.g., hexane or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and diluted to an appropriate concentration.
-
GC-MS System : A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms) is used.
-
GC Method :
-
Injector Temperature : 250°C
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Scan Range : m/z 40-500
-
Ion Source Temperature : 230°C
-
-
Data Analysis : The resulting chromatogram and mass spectra are analyzed to identify the retention time and fragmentation pattern of the derivatized analyte.
Visualizations
Caption: Workflow for the spectroscopic comparison of cis and trans isomers.
Caption: Conformational preferences of cis and trans isomers.
References
Comparative Guide to the Biological Activity of trans-4-Propylcyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of trans-4-Propylcyclohexanecarboxylic Acid, focusing on their development as inhibitors of Very Late Antigen-4 (VLA-4) and Phosphodiesterase 4 (PDE4). The information presented is intended to support research and drug development efforts in inflammatory and autoimmune diseases.
VLA-4 Antagonists
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in cell adhesion and migration. Its role in the recruitment of leukocytes to sites of inflammation makes it a prime therapeutic target for autoimmune diseases such as asthma and multiple sclerosis. Several derivatives of trans-4-cyclohexanecarboxylic acid have been investigated as potent VLA-4 antagonists.
Quantitative Comparison of VLA-4 Antagonist Derivatives
The following table summarizes the in vitro inhibitory activity of selected trans-4-cyclohexanecarboxylic acid derivatives against the VLA-4/VCAM-1 interaction.
| Compound ID | Structure | VLA-4 IC50 (nM) | Reference |
| 14e | trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | 5.4 | --INVALID-LINK-- |
| 11b | trans-4-[[(2S,4S)-4-methoxy-1-[[2-(1-methyl-1H-indol-3-yl)-[1]benzoxazol-5-yl]acetyl]pyrrolidin-2-yl]methoxy]cyclohexanecarboxylic acid | 2.8 | --INVALID-LINK-- |
VLA-4 Signaling Pathway
Antagonism of VLA-4 disrupts the interaction between leukocytes and endothelial cells, thereby inhibiting leukocyte extravasation into inflamed tissues. The signaling cascade initiated by VLA-4 binding to its ligand, VCAM-1, involves multiple intracellular proteins that ultimately lead to cell adhesion and migration.
Experimental Protocols
VLA-4/VCAM-1 Binding Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the binding of VLA-4 to its ligand, VCAM-1.
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1 and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Cell Preparation: A cell line expressing high levels of VLA-4 (e.g., Jurkat cells) is labeled with a fluorescent dye, such as Calcein-AM.
-
Compound Incubation: The labeled cells are pre-incubated with various concentrations of the test compounds.
-
Binding Reaction: The cell-compound mixture is then added to the VCAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing the plates.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated from the dose-response curve.
Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. This mechanism makes PDE4 a valuable target for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.
Quantitative Comparison of a PDE4 Inhibitor Derivative
The following table provides data on a key clinical candidate from this class of compounds.
| Compound ID | Structure | PDE4 IC50 (nM) | Key Pharmacokinetic Feature | Reference |
| 2 | 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | Data not available in abstract | Exemplary pharmacokinetic properties enabling a novel dosing regimen to avoid emesis. | --INVALID-LINK-- |
Note: While a specific IC50 value for compound 2 was not available in the initial search results, its progression to clinical development highlights its significance.
PDE4 Signaling Pathway
Inhibition of PDE4 prevents the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing pro-inflammatory gene expression.
Experimental Protocols
PDE4 Enzyme Inhibition Assay (General Protocol)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is prepared. The substrate, cAMP, is typically radiolabeled (e.g., with ³H) or fluorescently labeled.
-
Compound Dilution: Test compounds are serially diluted to a range of concentrations.
-
Reaction Initiation: The PDE4 enzyme is incubated with the test compounds for a short period before the addition of the labeled cAMP to initiate the reaction.
-
Reaction Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of cAMP to AMP.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent or by heat inactivation.
-
Product Separation: The product (AMP) is separated from the unreacted substrate (cAMP). This can be achieved using methods such as anion exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of product formed is quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined from the resulting dose-response curve.
Experimental Workflow Overview
The general workflow for the discovery and evaluation of these bioactive compounds is outlined below.
References
A Comparative Performance Analysis of Liquid Crystals: trans-4-Propylcyclohexanecarboxylic Acid Derivatives vs. 4'-pentyl-4-cyanobiphenyl
In the dynamic field of liquid crystal (LC) technology, the molecular structure of the mesogenic compounds is a critical determinant of their physical properties and, consequently, their performance in display and photonic applications. This guide provides a detailed comparison of liquid crystals derived from trans-4-propylcyclohexanecarboxylic acid with the widely-used alternative, 4'-pentyl-4-cyanobiphenyl (5CB). The analysis is supported by experimental data on key performance metrics and detailed methodologies for their measurement, aimed at researchers, scientists, and professionals in drug development and materials science.
The inclusion of a cyclohexane ring in the molecular core, as seen in derivatives of this compound, is known to influence properties such as viscosity and birefringence, offering potential advantages over purely aromatic systems like cyanobiphenyls. This comparison focuses on two prominent examples: 4-(trans-4-propylcyclohexyl)benzonitrile, a nitrile derivative, and 4-cyanophenyl trans-4-propylcyclohexanecarboxylate, an ester derivative, benchmarked against the well-characterized 5CB.
Quantitative Performance Data
The performance of a liquid crystal is defined by a set of key physical parameters that dictate its behavior in an electro-optical device. These include the clearing point (the temperature of the nematic to isotropic phase transition), birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁). A summary of these properties for the selected compounds is presented in the tables below.
Table 1: Thermodynamic and Optical Properties
| Compound | Structure | Clearing Point (°C) | Birefringence (Δn) at 25°C, 589 nm |
| 4-(trans-4-propylcyclohexyl)benzonitrile | C₃H₇-(c-C₆H₁₀)-C₆H₄-CN | 50-110[1] | ~0.18[1] |
| 4-cyanophenyl trans-4-propylcyclohexanecarboxylate | C₃H₇-(c-C₆H₁₀)-COO-C₆H₄-CN | Data not available | Data not available |
| 4'-pentyl-4-cyanobiphenyl (5CB) | C₅H₁₁-C₆H₄-C₆H₄-CN | 35.0[2][3] | 0.20 ± 0.02[4] |
Table 2: Electro-Optical and Viscoelastic Properties
| Compound | Dielectric Anisotropy (Δε) at 25°C, 1 kHz | Rotational Viscosity (γ₁) (mPa·s) at 25°C |
| 4-(trans-4-propylcyclohexyl)benzonitrile | Data not available | Data not available |
| 4-cyanophenyl trans-4-propylcyclohexanecarboxylate | Data not available | Data not available |
| 4'-pentyl-4-cyanobiphenyl (5CB) | +11.5[5] | 100-120 |
Experimental Protocols
Accurate characterization of liquid crystal properties is paramount for their application. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
The clearing point, or the nematic-isotropic transition temperature, is a fundamental property of a thermotropic liquid crystal.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC furnace.
-
The temperature is ramped up at a constant rate (e.g., 5-10 °C/min) through the expected transition temperature range.
-
The heat flow is recorded as a function of temperature. The peak of the endotherm corresponding to the nematic-to-isotropic transition is identified as the clearing point.[6]
-
A subsequent cooling scan is often performed to observe the isotropic-to-nematic transition.
-
Measurement of Birefringence (Δn) using an Abbe Refractometer
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
-
Principle: An Abbe refractometer measures the refractive index of a thin film of material placed between two prisms. For a nematic liquid crystal, aligning the director parallel and perpendicular to the polarization of light allows for the measurement of nₑ and nₒ.
-
Apparatus: Abbe refractometer with a polarizing eyepiece and a temperature-controlled prism stage.
-
Procedure:
-
A liquid crystal cell with a planar alignment layer is prepared. The alignment layer ensures a uniform orientation of the liquid crystal director.
-
A small drop of the liquid crystal is placed on the prism of the Abbe refractometer.
-
The cell is placed on top of the drop, ensuring a thin, uniform layer of the liquid crystal.
-
The prism is illuminated with a monochromatic light source (e.g., a sodium lamp, 589 nm).
-
For the measurement of nₒ, the polarizer is oriented perpendicular to the rubbing direction of the alignment layer. The refractometer is adjusted until the shadow line is sharp and centered in the crosshairs, and the value of nₒ is read from the scale.
-
For the measurement of nₑ, the polarizer is oriented parallel to the rubbing direction. The value of nₑ is then measured.
-
The birefringence is calculated as Δn = nₑ - nₒ.
-
Determination of Dielectric Anisotropy (Δε) using Dielectric Spectroscopy
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Principle: The capacitance of a liquid crystal cell is measured with the director aligned parallel and perpendicular to an applied AC electric field. The dielectric permittivity is then calculated from the capacitance.
-
Apparatus: LCR meter, function generator, temperature-controlled sample holder, and two types of liquid crystal cells (planar and homeotropic alignment).
-
Procedure:
-
To measure ε⊥, a planar-aligned cell is filled with the liquid crystal. The cell is placed in the temperature-controlled holder, and its capacitance (C⊥) is measured using the LCR meter at a specific frequency (typically 1 kHz).
-
To measure ε∥, a homeotropic-aligned cell is used, where the director is perpendicular to the electrodes. Alternatively, a strong magnetic field can be applied to a planar cell to align the director parallel to the electric field. The capacitance (C∥) is then measured.
-
The capacitance of the empty cell (Cₑₘₚₜy) is also measured.
-
The dielectric permittivities are calculated using the formulas: ε⊥ = C⊥ / Cₑₘₚₜy and ε∥ = C∥ / Cₑₘₚₜy.[7]
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[8]
-
Measurement of Rotational Viscosity (γ₁) using Electro-Optical Switching
Rotational viscosity is a measure of the internal friction experienced by the liquid crystal directors as they reorient under the influence of an electric field.
-
Principle: The switching time of a liquid crystal cell in response to an applied voltage is related to its rotational viscosity. By measuring the rise or decay time of the optical response, γ₁ can be determined.
-
Apparatus: Polarizing microscope, function generator, photodetector, oscilloscope, and a planar-aligned liquid crystal cell.
-
Procedure:
-
The planar-aligned liquid crystal cell is placed between crossed polarizers in the microscope, with the director oriented at 45° to the polarizer axes.
-
A square-wave voltage is applied to the cell using the function generator. The voltage should be sufficient to induce switching.
-
The transmitted light intensity is measured by the photodetector and displayed on the oscilloscope.
-
The decay time (τ_off) is the time taken for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is switched off.
-
The rotational viscosity (γ₁) can be calculated from the decay time using the following equation: τ_off = (γ₁ * d²) / (K₁₁ * π²), where d is the cell thickness and K₁₁ is the splay elastic constant.[9]
-
Visualizing the Experimental Workflow
The characterization of a novel liquid crystal follows a logical progression of experiments. The following diagram, generated using the DOT language, illustrates a typical workflow.
Caption: Workflow for the characterization of a novel liquid crystal material.
References
- 1. Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- () for sale [vulcanchem.com]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. researching.cn [researching.cn]
cost-benefit analysis of different trans-4-Propylcyclohexanecarboxylic Acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trans-4-Propylcyclohexanecarboxylic Acid, a valuable building block in the development of pharmaceuticals and liquid crystals, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of the most viable methods, supported by experimental data and protocols to aid researchers in selecting the most appropriate pathway for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation & Isomerization | Method 2: Oxidation of 4-Propylcyclohexanol |
| Starting Material | p-Propylbenzoic Acid | 4-Propylcyclohexanol (cis/trans mixture) |
| Key Reagents | H₂, Ru-Ni/C or Rh/C catalyst, NaOH | Jones Reagent (CrO₃, H₂SO₄) or Na₂Cr₂O₇/H₂SO₄ |
| Overall Yield | ~70-80% (estimated) | ~80-90% (estimated) |
| Stereoselectivity | Hydrogenation yields a cis/trans mixture (approx. 1:4.6), requiring a subsequent isomerization step to obtain the pure trans isomer. | Oxidation of a cis/trans alcohol mixture will result in a cis/trans acid mixture, requiring separation or isomerization. |
| Cost of Starting Material | p-Propylbenzoic Acid: ~$1-5/kg[1][2][3] | 4-Propylcyclohexanol: ~$7/kg[4] |
| Cost of Key Reagents | Rh/C catalyst: ~$600-2400/gram[5][6] (catalytic amounts used) | Jones Reagent (25 mL): ~ |
| Process Complexity | Two-step process (hydrogenation and isomerization) requiring high pressure and temperature. | One-step oxidation, but requires handling of hazardous chromium reagents. Purification of the final product from a cis/trans mixture can be challenging. |
| Environmental & Safety Concerns | Use of flammable hydrogen gas under high pressure. | Use of highly toxic and carcinogenic chromium compounds. |
In-Depth Analysis of Synthesis Routes
Method 1: Catalytic Hydrogenation of p-Propylbenzoic Acid followed by Isomerization
This classical approach involves the reduction of the aromatic ring of p-propylbenzoic acid to yield a mixture of cis- and this compound, followed by an isomerization step to enrich the desired trans isomer.
Advantages:
-
Readily available and relatively inexpensive starting material.
-
The hydrogenation step can be highly efficient with the appropriate catalyst.
Disadvantages:
-
Requires high-pressure hydrogenation equipment.
-
The initial product is a mixture of stereoisomers, necessitating a separate isomerization step which can add to the overall process time and cost.
-
Catalysts, particularly those based on rhodium, can be expensive, though they are used in catalytic amounts.
Method 2: Oxidation of 4-Propylcyclohexanol
This method utilizes the commercially available 4-propylcyclohexanol (typically a mixture of cis and trans isomers) and oxidizes it to the corresponding carboxylic acid.
Advantages:
-
Potentially higher overall yield in a single oxidative step.
-
Avoids the need for high-pressure hydrogenation.
Disadvantages:
-
The starting material is a mixture of isomers, leading to a mixture of cis- and trans-carboxylic acids that require separation.
-
The most common and effective oxidizing agents, such as Jones reagent, are based on chromium(VI), which is highly toxic and a known carcinogen, posing significant environmental and safety challenges.
-
Purification of the trans isomer from the cis isomer can be difficult.
Experimental Protocols
Method 1: Catalytic Hydrogenation and Isomerization
Step 1: Catalytic Hydrogenation of p-Propylbenzoic Acid (Adapted from a similar procedure for 4-aminobenzoic acid[8][9])
-
In a high-pressure autoclave, combine p-propylbenzoic acid (1 eq.), 5% Ru/C catalyst (e.g., 25% by weight of the starting material), and a 10% aqueous solution of NaOH.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 15 bar.
-
Heat the mixture to 100°C with vigorous stirring.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction progress by TLC or GC.
-
After cooling and depressurization, the catalyst is filtered off. The resulting aqueous solution contains a mixture of the sodium salts of cis- and this compound (expected cis:trans ratio of approximately 1:4.6).
Step 2: Isomerization of the cis/trans Mixture (General procedure adapted from the isomerization of similar compounds[10][11])
-
The aqueous solution from the hydrogenation step is concentrated under reduced pressure.
-
The residue is heated with a strong base (e.g., sodium hydroxide or potassium hydroxide) in a suitable high-boiling solvent (e.g., diethylene glycol) at elevated temperatures (e.g., 150-200°C).
-
The reaction is monitored until the desired trans isomer content is reached.
-
After cooling, the reaction mixture is diluted with water and acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The product is then collected by filtration, washed with water, and can be further purified by recrystallization.
Method 2: Oxidation of 4-Propylcyclohexanol with Jones Reagent
(General procedure for the oxidation of secondary alcohols[11][12])
-
Dissolve 4-propylcyclohexanol (1 eq., cis/trans mixture) in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC). The color of the reaction mixture will change from orange-red to green.
-
Quench the reaction by adding isopropanol until the green color persists.
-
Remove the acetone by rotary evaporation.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis- and this compound.
-
The desired trans isomer can be separated from the cis isomer by fractional crystallization or chromatography.
Synthesis Method Selection Workflow
The choice of synthesis method will depend on the specific requirements of the researcher, including available equipment, budget, and scale of production. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both catalytic hydrogenation followed by isomerization and the oxidation of 4-propylcyclohexanol are viable methods for the synthesis of this compound. The choice between these routes involves a trade-off between the handling of high-pressure gases and expensive catalysts versus the use of hazardous and environmentally unfriendly oxidizing agents. For large-scale industrial production, the catalytic hydrogenation route, despite the initial investment in equipment, may be more cost-effective and environmentally benign in the long run, especially if the catalyst can be efficiently recycled. For laboratory-scale synthesis, the oxidation route might be more accessible if the necessary precautions for handling chromium reagents are strictly followed. A third potential route involving a Grignard reaction with carbon dioxide exists, but lacks sufficient detailed experimental data for a thorough analysis at this time. Researchers should carefully consider the factors outlined in this guide to make an informed decision based on their specific laboratory capabilities and project goals.
References
- 1. 4-Propylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Propylcyclohexanol | 52204-65-6 [chemicalbook.com]
- 5. Potassium Permanganate, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 6. Sodium dichromate dihydrate, Reagent Grade 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Dichromate, 200 grams [chemical-supermarket.com]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to trans-4-Propylcyclohexanecarboxylic Acid Analogs in VLA-4 Antagonism
The trans-4-propylcyclohexanecarboxylic acid scaffold is a key structural motif in the development of antagonists for the Very Late Antigen-4 (VLA-4), a critical therapeutic target in inflammatory diseases. This guide provides a comparative analysis of a lead compound incorporating a trans-4-substituted cyclohexanecarboxylic acid and its analogs, with a focus on how structural modifications influence biological activity and pharmacokinetic profiles. The data presented is derived from peer-reviewed studies aimed at optimizing VLA-4 antagonists for oral administration.
Quantitative Comparison of VLA-4 Antagonists
The following table summarizes the in vitro potency and in vivo pharmacokinetic parameters of a lead compound and its derivatives. The structural modifications highlight the impact of altering the lipophilic moiety of the molecule on its performance.
| Compound ID | Structure | VLA-4 IC50 (nM) | Rat Bioavailability (F, %) | Rat Clearance (CL, mL/min/kg) |
| 5 | 2,5-dichloro-N-(2-(dimethylamino)-[1,1'-biphenyl]-4-yl)-4-((S)-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)oxy)benzamide | 5.4 | Low | - |
| 14a | trans-4-((S)-1-((S)-2-(((2,5-dichloro-4-(1-methyl-1H-indole-3-carboxamido)benzoyl)oxy)methyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)oxy)cyclohexane-1-carboxylic acid | 8.3 | 100 | 3.3 |
| 14b | trans-4-((S)-1-((S)-2-(((2,5-dichloro-4-(1-ethyl-1H-indole-3-carboxamido)benzoyl)oxy)methyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)oxy)cyclohexane-1-carboxylic acid | 6.5 | 91 | 4.1 |
| 14c | trans-4-((S)-1-((S)-2-(((2,5-dichloro-4-(1-propyl-1H-indole-3-carboxamido)benzoyl)oxy)methyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)oxy)cyclohexane-1-carboxylic acid | 7.1 | 68 | 5.5 |
| 14d | trans-4-((S)-1-((S)-2-(((4-(1-butyl-1H-indole-3-carboxamido)-2,5-dichlorobenzoyl)oxy)methyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)oxy)cyclohexane-1-carboxylic acid | 9.2 | - | - |
| 14e | trans-4-((S)-1-((S)-2-(((2,5-dichloro-4-(1-methyl-1H-indole-3-carboxamido)phenyl)acetyl)-(4S)-methoxy-(2S)-pyrrolidinylmethoxy)cyclohexanecarboxylic acid | 5.4 | 100 (rat), 91 (dog), 68 (monkey) | - |
Data sourced from a study on the discovery of orally active, selective VLA-4 antagonists.[1]
Experimental Protocols
VLA-4/VCAM-1 Adhesion Assay
This assay evaluates the ability of a compound to inhibit the binding of VLA-4 to its ligand, VCAM-1.
-
Cell Culture: Jurkat cells, a human T-lymphocyte cell line that endogenously expresses VLA-4, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Plate Coating: 96-well microtiter plates are coated with recombinant human VCAM-1-Ig fusion protein overnight at 4°C. The plates are then washed and blocked with a blocking buffer (e.g., PBS containing 1% BSA).
-
Cell Labeling: Jurkat cells are labeled with a fluorescent dye, such as Calcein-AM, for 30 minutes at 37°C.
-
Inhibition Assay: Labeled Jurkat cells are pre-incubated with various concentrations of the test compounds for 30 minutes at 37°C.
-
Adhesion: The cell-compound mixture is then added to the VCAM-1 coated plates and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell adhesion.
Pharmacokinetic Studies in Rats
These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.
-
Drug Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage. For intravenous (i.v.) administration, compounds are dissolved in a vehicle like saline.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Parameter Calculation: Key parameters such as bioavailability (F), clearance (CL), volume of distribution (Vd), and half-life (t1/2) are calculated from the plasma concentration-time data using pharmacokinetic software.
Visualizations
VLA-4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of VLA-4 to its ligand, VCAM-1, which is a key process in leukocyte adhesion and trafficking. Antagonists of VLA-4 block this interaction.
Caption: VLA-4 signaling cascade upon ligand binding.
Experimental Workflow for VLA-4 Antagonist Evaluation
This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel VLA-4 antagonists.
Caption: Workflow for VLA-4 antagonist development.
References
Confirming the Presence of trans-4-Propylcyclohexanecarboxylic Acid in a Reaction Mixture: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and confirmation of target molecules within a complex reaction mixture is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of various analytical techniques for confirming the presence of trans-4-Propylcyclohexanecarboxylic Acid. We present a detailed overview of common analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR), supported by experimental protocols and data for the target analyte and comparable alternative compounds.
Analytical Technique Comparison
A summary of the expected performance of each technique for the analysis of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.
| Analytical Technique | Principle | Information Provided | Sample Preparation | Throughput |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis. | Retention time (RT), mass-to-charge ratio (m/z) of the molecular ion and fragment ions, providing high confidence in identification and structural information. | Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required. | High |
| HPLC | Separates compounds based on their polarity and interaction with a stationary phase. | Retention time (RT), which can be compared to a standard. Quantification is a primary application. | Minimal, typically dissolution in a suitable solvent. | High |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Detailed structural information, including the connectivity of atoms (¹H-¹H COSY, HMBC), the number of different types of protons and carbons, and their chemical environments. | Dissolution in a deuterated solvent. | Low to Medium |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its functional groups. | Information about the presence of specific functional groups (e.g., C=O and O-H of the carboxylic acid). | Minimal, can be analyzed neat or as a solution. | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Derivatization (Methylation):
-
To a vial containing approximately 1 mg of the dried reaction mixture residue, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution and 1 mL of n-hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Dissolve a known amount of the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
1. Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal.
-
For solid samples, a small amount of the powder is placed on the ATR crystal and pressure is applied.
2. FTIR Spectrometer Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Comparison and Visualization
The following tables summarize the expected analytical data for this compound and two common alternatives, Cyclohexanecarboxylic Acid and trans-4-tert-Butylcyclohexanecarboxylic Acid.
GC-MS Data
| Compound | Expected Retention Time (min) | Key m/z Fragments (as Methyl Ester) |
| This compound | ~10-12 | 184 (M+), 153, 125, 81, 55 |
| Cyclohexanecarboxylic Acid | ~8-10 | 142 (M+), 111, 83, 55 |
| trans-4-tert-Butylcyclohexanecarboxylic Acid | ~11-13 | 198 (M+), 183, 141, 57 |
HPLC Data
| Compound | Expected Retention Time (min) |
| This compound | ~6-8 |
| Cyclohexanecarboxylic Acid | ~4-6 |
| trans-4-tert-Butylcyclohexanecarboxylic Acid | ~7-9 |
¹H NMR Data (in CDCl₃, δ in ppm)
| Compound | -COOH | Cyclohexyl-H (axial) | Cyclohexyl-H (equatorial) | Alkyl-H |
| This compound | ~12.0 (s, 1H) | ~1.2-1.5 (m) | ~1.8-2.1 (m) | ~0.9 (t, 3H), ~1.3 (m, 4H) |
| Cyclohexanecarboxylic Acid | ~12.1 (s, 1H) | ~1.2-1.6 (m) | ~1.7-2.0 (m) | - |
| trans-4-tert-Butylcyclohexanecarboxylic Acid | ~12.0 (s, 1H) | ~1.2-1.5 (m) | ~1.8-2.1 (m) | ~0.85 (s, 9H) |
¹³C NMR Data (in CDCl₃, δ in ppm)
| Compound | -COOH | Cyclohexyl-C | Alkyl-C |
| This compound | ~183 | ~43, ~37, ~33, ~29 | ~37, ~20, ~14 |
| Cyclohexanecarboxylic Acid | ~183 | ~43, ~29, ~25 | - |
| trans-4-tert-Butylcyclohexanecarboxylic Acid | ~183 | ~47, ~43, ~32, ~27 | ~32, ~27 |
FTIR Data (cm⁻¹)
| Compound | O-H stretch (broad) | C-H stretch | C=O stretch |
| This compound | 2500-3300 | 2850-2960 | ~1710 |
| Cyclohexanecarboxylic Acid | 2500-3300 | 2850-2940 | ~1705 |
| trans-4-tert-Butylcyclohexanecarboxylic Acid | 2500-3300 | 2870-2960 | ~1700 |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for HPLC analysis.
Caption: Workflows for spectroscopic analysis.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
